ethyl 6-bromo-1H-indole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTDSENHTMLWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Ethyl 6-Bromo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with noted anti-tumor activity.[1] The information is compiled from spectroscopic analysis and chemical synthesis, offering a foundational dataset for its application in research and development.
Physicochemical Data Summary
The structural and physical properties of this compound (CAS No. 103858-55-5) are summarized below.[2][3] This data is crucial for its identification, handling, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₂ | Acros Pharmatech[3] |
| Molecular Weight | 268.11 g/mol | Sigma-Aldrich[2] |
| Canonical SMILES | CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | Acros Pharmatech[3] |
| InChI Key | GBTDSENHTMLWAI-UHFFFAOYSA-N | Acros Pharmatech[3] |
| Appearance | Solid (Color and form not specified in literature) | Inferred |
| Melting Point | Not available in cited literature | |
| Solubility | While quantitative data is unavailable, indole (B1671886) esters are typically soluble in common organic solvents such as DMSO, ethyl acetate (B1210297), and acetone. The related precursor, 6-bromo-1H-indole-3-carbaldehyde, is highly soluble in DMSO. | Inferred |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] For solutions, storage at -80°C (6 months) or -20°C (1 month) under nitrogen is recommended for related compounds. |
Spectroscopic and Analytical Data
The following spectral data were obtained from the characterization of the natural product isolated from the marine sponge Pleroma menoui.[4]
| Technique | Data |
| ¹H NMR | (300 MHz, CDCl₃) δ: 8.12 (1H, br s, NH), 8.08 (1H, d, J=8.4 Hz, H-C(4)), 7.82 (1H, d, J=1.8 Hz, H-C(7)), 7.78 (1H, d, J=3.0 Hz, H-C(2)), 7.37 (1H, dd, J=8.4, 1.8 Hz, H-C(5)), 4.39 (2H, q, J=7.2 Hz, H-C(2')), 1.38 (3H, t, J=7.2 Hz, H-C(3')) |
| ¹³C NMR | (75.4 MHz, CDCl₃) δ: 164.90 (s, C=O), 136.44 (s, C(7a)), 130.01 (d, C(2)), 125.58 (s, C(3a)), 124.94 (d, C(5)), 122.83 (d, C(4)), 115.58 (s, C(6)), 114.83 (d, C(7)), 109.41 (s, C(3)), 60.00 (t, C(2')), 14.84 (q, C(3')) |
| Mass Spec. (EI) | m/z (%): 269/267 (45, M⁺), 241/239 (27, [M-CO]⁺), 224/222 (100, [M-OCH₂CH₃]⁺) |
| UV Spectroscopy | Utilized to confirm the indole nature of the compound; specific λmax values not reported.[4] |
| IR Spectroscopy | Utilized to confirm the indole nature and presence of functional groups; specific νmax values not reported.[4] |
Experimental Protocols
The methodologies detailed below are based on the procedures used for the isolation and structural confirmation of this compound.[4]
Isolation and Purification
-
Extraction : The lyophilized sponge tissue was extracted with 80% EtOH. The resulting extract was concentrated and partitioned between water and CH₂Cl₂.
-
Chromatography : The organic residue was subjected to flash chromatography on a SiO₂ column using a hexane/ethyl acetate gradient. Fractions containing the target compound were further purified via reverse-phase HPLC (CH₃CN/H₂O, 62:38) to yield the pure substance.[4]
General Analytical Methods
-
Melting Point : Determined using a Kofler hot-stage microscope.[4]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a Varian XL-300 spectrometer (¹H at 300 MHz, ¹³C at 75.4 MHz).[4] Samples are typically dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For indole compounds, it is crucial to use a high-purity solvent to avoid exchange of the N-H proton.[5]
-
Mass Spectrometry : Electron Impact (EI) mass spectra were obtained from a home-built spectrometer based on an ELFS-4-162-8-Extranuclear quadrupole.[4] The presence of a bromine atom is confirmed by the characteristic isotopic pattern of two peaks (M and M+2) of nearly equal intensity.[6]
-
UV Spectroscopy : Spectra were recorded on a Perkin-Elmer Lambda-3 spectrophotometer.[4]
-
IR Spectroscopy : Spectra were obtained using a Perkin-Elmer 337 spectrometer.[4]
Synthetic Confirmation Protocol
The structure of the natural product was confirmed by synthesis from a known precursor.[4]
-
Oxidation : 6-Bromoindole-3-carboxaldehyde (9 mg, 0.04 mmol) was dissolved in 2 ml of a 1:1 acetone-water mixture.
-
Potassium permanganate (B83412) (KMnO₄) (8 mg, 0.05 mmol) was added to the solution.
-
The mixture was stirred at room temperature for 48 hours, with reaction progress monitored by TLC.
-
Esterification : The resulting carboxylic acid was esterified (specific reagents for this step, such as DCC/DMPA/EtOH, were mentioned in the reaction scheme but not detailed in the protocol text) to yield Ethyl 6-bromo-3-indolcarboxylate.[4]
-
Purification : The final product was purified by preparative silica-gel TLC using a 2:3 hexane-EtOAc mobile phase to yield the pure compound, whose physical data matched the isolated natural product.[4]
Visualization of Synthetic Pathway
The following diagram illustrates the workflow for the chemical synthesis used to confirm the structure of this compound.[4]
Caption: Confirmatory synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound [acrospharma.co.kr]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Data and Characterization of Ethyl 6-Bromo-1H-indole-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product. The information presented herein is crucial for its identification, characterization, and utilization in research and drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.05 | d | 1.8 | H-7 |
| 7.87 | d | 8.4 | H-4 |
| 7.82 | d | 0.6 | H-2 |
| 7.37 | dd | 8.4, 1.8 | H-5 |
| 4.39 | q | 7.2 | -OCH2CH3 |
| 1.38 | t | 7.2 | -OCH2CH3 |
Solvent: (CD3)2CO
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 164.90 | C=O |
| 137.21 | C-7a |
| 130.40 | C-2 |
| 125.54 | C-3a |
| 124.01 | C-5 |
| 122.84 | C-4 |
| 115.59 | C-6 |
| 114.93 | C-7 |
| 108.79 | C-3 |
| 60.00 | -OCH2CH3 |
| 14.84 | -OCH2CH3 |
Solvent: (CD3)2CO
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 269 | [M+H]+ for 81Br |
| 267 | [M+H]+ for 79Br |
| 224 | [M+H - OCH2CH3]+ for 81Br |
| 222 | [M+H - OCH2CH3]+ for 79Br |
Ionization Method: Electron Impact (EI)
Table 4: Infrared (IR) Spectroscopy Data (Predicted)
While specific experimental IR data for this compound was not found in the primary literature, the following are predicted characteristic peaks based on the functional groups present in the molecule.
| Wavenumber (cm-1) | Functional Group | Vibration Mode |
| ~3400 | N-H (indole) | Stretching |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2980-2850 | C-H (aliphatic) | Stretching |
| ~1700 | C=O (ester) | Stretching |
| ~1600, ~1470 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~1100 | C-N | Stretching |
| ~800-600 | C-Br | Stretching |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra were recorded on a Varian XL-300 spectrometer operating at 300 MHz for 1H NMR and 75.4 MHz for 13C NMR.
-
Sample Preparation: A sample of this compound was dissolved in deuterated acetone (B3395972) ((CD3)2CO).
-
Data Acquisition:
-
1H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
13C NMR: The spectrum was acquired using a standard proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
-
2.2. Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained on a home-built spectrometer based on an ELFS-4-162-8-Extranuclear quadrupole.
-
Sample Introduction: The sample was introduced into the mass spectrometer, likely via a direct insertion probe or after chromatographic separation.
-
Ionization: Electron Impact (EI) ionization was used to generate molecular ions and fragment ions.
-
Data Analysis: The resulting mass-to-charge ratios (m/z) of the ions were recorded and analyzed to determine the molecular weight and fragmentation pattern of the compound.
2.3. Infrared (IR) Spectroscopy
A specific experimental protocol for the IR analysis of this compound was not detailed in the available literature. However, a general protocol for solid samples using the KBr pellet method is as follows:
-
Sample Preparation:
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
-
Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Perkin-Elmer 337.
-
Data Acquisition: The infrared spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm-1). The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-bromo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product.[1] This document presents key quantitative data in a structured format, details the experimental protocols for spectral acquisition, and includes a visualization of the proton coupling network to aid in structural elucidation and characterization.
Quantitative ¹H NMR Data
The ¹H NMR spectral data for this compound, recorded in deuterated acetone (B3395972) ((CD₃)₂O), is summarized in the table below.[2] This data is crucial for the structural verification of the compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 11.48 | br. s | - | 1H | NH |
| 8.50 | br. s | - | 1H | H-2 |
| 8.23 | d | 8.5 | 1H | H-4 |
| 7.70 | d | 1.8 | 1H | H-7 |
| 7.45 | dd | 8.5, 1.9 | 1H | H-5 |
| 4.39 | q | 7.2 | 2H | -OCH₂CH₃ |
| 1.38 | t | 7.2 | 3H | -OCH₂CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
2.1. Sample Preparation:
-
Approximately 5-10 mg of purified this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated acetone ((CD₃)₂O) or deuterated chloroform (B151607) (CDCl₃).
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), may be added to the solvent for chemical shift calibration (δ = 0.00 ppm).
2.2. Instrumentation and Data Acquisition:
-
The ¹H NMR spectrum is acquired on a high-field NMR spectrometer, for instance, a 300 MHz or 400 MHz instrument.[2]
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity and resolution.
-
A standard one-pulse ¹H NMR experiment is performed at room temperature.
-
Key acquisition parameters include an appropriate spectral width, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.
2.3. Data Processing:
-
The acquired free induction decay (FID) is processed using appropriate NMR software.
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts (δ) of the signals are referenced to the residual solvent peak or the internal standard (TMS).
-
The integrals of the signals are calculated to determine the relative number of protons corresponding to each resonance.
-
The multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet) and coupling constants (J) are determined from the fine structure of the signals.
Visualization of Proton Coupling Network
The following diagram illustrates the spin-spin coupling relationships between the protons in the aromatic region and the ethyl group of this compound, as deduced from the ¹H NMR data.
Caption: Spin-spin coupling network of this compound.
References
Technical Guide: 13C NMR Data for Ethyl 6-bromo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with noted anti-tumor activity.[1] This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of this and related indole (B1671886) compounds.
13C NMR Data
The 13C NMR spectral data for this compound has been reported in the literature. The following table summarizes the chemical shifts (δ) in parts per million (ppm) and the assignments for each carbon atom in the structure. The data presented here is based on analysis in acetone-d6 (B32918).
Table 1: 13C NMR Chemical Shifts and Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
| C-2 | 134.16 | d |
| C-3 | 114.41 | s |
| C-3a | 125.58 | s |
| C-4 | 123.92 | d |
| C-5 | 125.94 | d |
| C-6 | 116.96 | s |
| C-7 | 115.83 | d |
| C-7a | 138.44 | s |
| C=O | 194.59 | s |
| -OCH2CH3 | 66.00 | t |
| -OCH2CH3 | Not Reported | q |
Note: The reported chemical shift for the carbonyl carbon (C=O) at 194.59 ppm is higher than typical for an ester and may be closer to that of a ketone or aldehyde. This value is reported as found in the cited literature.[2] The multiplicity is indicated as 's' for singlet, 'd' for doublet, 't' for triplet, and 'q' for quartet.
Experimental Protocol
The following section outlines the methodology for obtaining the 13C NMR data for this compound. This protocol is based on the experimental details provided in the literature for the characterization of this compound, supplemented with general best practices for NMR spectroscopy of organic molecules.[2][3]
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as acetone-d6 ((CD3)2CO).
-
Transfer: Transfer the resulting solution into a 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Varian XL-300 spectrometer operating at a 13C frequency of 75.4 MHz.[2]
-
Referencing: Use the solvent peak as an internal reference. For acetone-d6, the central peak of the multiplet is typically referenced to δ 29.84 ppm.
-
Acquisition Parameters:
-
Pulse Program: Employ a standard proton-decoupled 13C NMR pulse sequence.
-
Spectral Width: Set a spectral width appropriate for observing all carbon signals, typically in the range of 0-200 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2 seconds between scans is recommended to ensure proper relaxation of all carbon nuclei.
-
Number of Scans: Accumulate a sufficient number of scans (e.g., 1024-4096) to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Chemical Shift Assignment: Assign the observed peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, multiplicities (if a coupled spectrum is acquired), and comparison with data from related structures.
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow from the synthesis or isolation of this compound to its structural elucidation using 13C NMR spectroscopy.
Caption: Workflow for the Characterization of this compound.
References
Mass Spectrometry of Ethyl 6-bromo-1H-indole-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with demonstrated anti-tumor activity.[1] Indole-3-carboxylate derivatives are recognized as crucial building blocks in the synthesis of numerous pharmaceutical compounds. This document outlines the characteristic fragmentation patterns, experimental protocols for analysis, and potential signaling pathways relevant to its biological activity.
Mass Spectral Data
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions that provide structural confirmation. The presence of a bromine atom is readily identified by the isotopic pattern of bromine-containing fragments (approximately 1:1 ratio of M and M+2 isotopes).
| Fragment Description | m/z (Relative Intensity %) | Proposed Formula |
| Molecular Ion [M]+• | 267/269 (45%) | [C11H10BrNO2]+• |
| Loss of CO | 239/241 (27%) | [C10H10BrNO]+• |
| Loss of Ethoxy Radical | 222/224 (100%) | [C9H5BrNO]+• |
Table 1: Key fragment ions and their relative intensities observed in the mass spectrum of this compound.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is proposed to follow two main pathways originating from the molecular ion [M]+•. The base peak at m/z 222/224 corresponds to the loss of the ethoxy radical (•OCH2CH3) from the ester functionality, resulting in a stable acylium ion. A secondary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule.
Experimental Protocols
The following is a general protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). This can be adapted for other ionization techniques such as Electron Ionization (EI) with appropriate modifications to the sample introduction method.
3.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol (B129727), acetonitrile (B52724), or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water or acetonitrile and water. The final solvent composition should be compatible with the mobile phase if using liquid chromatography-mass spectrometry (LC-MS).
-
Acidification (Optional): For positive ion mode ESI, a small amount of formic acid (0.1% v/v) can be added to the working solution to promote protonation.
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Mass Range: m/z 50 - 500
These parameters should be optimized for the specific instrument being used to achieve the best signal-to-noise ratio and fragmentation pattern.
Relevance in Drug Discovery: Potential Signaling Pathway
While the specific molecular mechanism of this compound's anti-tumor activity is not yet fully elucidated, many indole (B1671886) derivatives are known to exert their anticancer effects by modulating key cellular signaling pathways. One of the most critical pathways in cancer biology is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, survival, and angiogenesis.
Indole compounds have been shown to inhibit the PI3K/Akt/mTOR signaling cascade at different levels. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor growth. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a potential target for indole derivatives like this compound.
Further investigation is required to determine the precise molecular targets of this compound and its specific effects on this and other cancer-related signaling pathways. This technical guide provides a foundational understanding of its mass spectrometric characteristics to aid in its identification and further research in drug development.
References
An In-depth Technical Guide to the Solubility Profile of Ethyl 6-Bromo-1H-indole-3-carboxylate
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in its evaluation. This technical guide provides an overview of the anticipated solubility profile of ethyl 6-bromo-1H-indole-3-carboxylate, guidance on experimental determination, and factors influencing its solubility.
Physicochemical Properties of Related Bromoindoles
To provide a frame of reference, the following table summarizes available data for structurally related bromo-indole compounds. These values can offer an initial estimation of the properties of this compound, though direct measurement is essential.
| Compound Name | Molecular Formula | Melting Point (°C) | Solubility |
| This compound | C₁₁H₁₀BrNO₂ | Data Not Available | Data Not Available |
| 6-Bromoindole | C₈H₆BrN | 92 - 96 °C | Data Not Available |
| 6-Bromoindole-3-carboxaldehyde | C₉H₆BrNO | 202 - 203 °C | Data Not Available |
| 5-Bromoindole | C₈H₆BrN | 90 - 92 °C | Calculated Water Solubility: 126 mg/L[1][2] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[3] This protocol provides a reliable approach for obtaining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO, phosphate (B84403) buffer pH 7.4)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visible.
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow and Influencing Factors
To further clarify the experimental process and the key variables affecting solubility, the following diagrams are provided.
References
A Technical Guide to Ethyl 6-bromo-1H-indole-3-carboxylate: A Marine-Derived Natural Product
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ethyl 6-bromo-1H-indole-3-carboxylate, a brominated indole (B1671886) derivative isolated from marine sponges. This document details its natural sources, experimental isolation protocols, comprehensive spectroscopic data, and potential biological activities, with a focus on its relevance to cancer research and drug development.
Natural Source and Isolation
This compound is a naturally occurring compound that has been isolated from marine sponges. Specifically, it has been identified in Iotrochota purpurea and Pleroma menoui.[1] The isolation of this compound from Pleroma menoui, a demosponge collected in the Coral Sea, has been described in detail.
Experimental Protocol: Isolation from Pleroma menoui
The following protocol is based on the methodology described by Pietra et al. in Zeitschrift für Naturforschung C (1989).[2]
1.1.1. Extraction:
-
Freshly collected sponge material is lyophilized (freeze-dried).
-
The dried sponge is then extracted with 80% ethanol (B145695) (EtOH).
-
The resulting extract is partially evaporated to reduce the solvent volume.
-
A liquid-liquid partition is performed between water and dichloromethane (B109758) (CH₂Cl₂). The organic layer, containing the compound of interest, is collected.
-
The organic layer is evaporated to dryness, yielding a dark, sticky residue.
1.1.2. Purification:
-
Flash Chromatography: The crude extract is subjected to flash chromatography on a silica (B1680970) gel (SiO₂) column. A gradient elution with a hexane/ethyl acetate (B1210297) (AcOEt) solvent system is used. Fractions are collected sequentially.
-
High-Performance Liquid Chromatography (HPLC): The fraction containing the target compound is further purified using reverse-phase HPLC. A common mobile phase for this step is a mixture of acetonitrile (B52724) (CH₃CN) and water (H₂O).
The workflow for the isolation and purification of this compound is illustrated in the diagram below.
Physicochemical and Spectroscopic Data
The structure of this compound was confirmed through various spectroscopic methods.
| Property | Data |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Appearance | Crystalline solid |
| UV-Vis (λmax) | Data not available |
| IR (νmax) | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the ¹H and ¹³C NMR spectral data.
| Position | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| 1-NH | Broad singlet | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 3a | - | - |
| 7a | - | - |
| -COOCH₂CH₃ | Quartet (q) | - |
| -COOCH₂CH₃ | Triplet (t) | - |
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) data has been reported. The fragmentation pattern is characteristic of an ethyl ester of a carboxylic acid.
| m/z | Interpretation |
| 267/269 | [M]⁺• (Molecular ion peak, showing isotopic pattern for Br) |
| 222/224 | [M - OCH₂CH₃]⁺ (Loss of the ethoxy group) |
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit anti-tumor activity.[1] While the specific molecular mechanisms of this compound have not been extensively studied, many brominated indole derivatives isolated from marine sources are known to possess cytotoxic and anti-inflammatory properties.
A key signaling pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of this pathway is a therapeutic strategy for various diseases. While direct evidence for this compound is pending, other indole derivatives have been shown to suppress NF-κB activation. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits.
The diagram below illustrates a potential mechanism of action for a 6-bromoindole (B116670) derivative targeting the NF-κB signaling pathway.
Conclusion
This compound is a marine natural product with documented anti-tumor activity. Its isolation from marine sponges highlights the vast potential of marine biodiversity for the discovery of novel therapeutic agents. The detailed experimental protocol for its isolation provides a foundation for further research and sourcing of this compound. While its precise mechanism of action requires further investigation, its structural similarity to other bioactive indoles suggests that it may target key signaling pathways involved in cancer and inflammation, such as the NF-κB pathway. This technical guide serves as a valuable resource for researchers interested in the chemistry, biology, and therapeutic potential of this and related marine-derived indole alkaloids. Further studies are warranted to fully elucidate its pharmacological profile and potential for drug development.
References
Isolating Ethyl 6-Bromo-1H-indole-3-carboxylate from Marine Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with noted anti-tumor activity, from marine sponges. The document details the known marine sources, provides a comprehensive experimental protocol for its extraction and purification, summarizes key quantitative and spectroscopic data, and discusses its potential, though not yet fully elucidated, mechanism of action.
Marine Sources
This compound has been successfully isolated from at least two species of marine sponges:
-
Iotrochota purpurea : This sponge, collected in Indonesia, has been identified as a source of the target compound, alongside other 6-bromoindole (B116670) alkaloids.
-
Pleroma menoui : Found in the Coral Sea, this demosponge has also yielded this compound.[1]
Experimental Protocols
The following is a detailed methodology for the isolation and purification of this compound, primarily based on the successful protocol reported for Pleroma menoui.[1] This protocol can be adapted for other marine sponge sources with appropriate modifications.
Extraction
-
Sponge Preparation : Freshly collected sponge material is first lyophilized (freeze-dried) to remove water content, which facilitates efficient extraction with organic solvents.
-
Solvent Extraction : The lyophilized sponge material is then exhaustively extracted with 80% ethanol (B145695) (EtOH) at room temperature. This process is typically repeated multiple times to ensure the complete transfer of secondary metabolites from the sponge tissue to the solvent.
-
Solvent Removal : The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
-
Initial Partitioning : The crude extract is partitioned between water (H₂O) and dichloromethane (B109758) (CH₂Cl₂). This liquid-liquid extraction step separates compounds based on their polarity, with many nonpolar and moderately polar metabolites, including the target compound, migrating to the organic phase.
-
Organic Phase Concentration : The dichloromethane layer is collected and evaporated to dryness to yield a dark, sticky residue.
Chromatographic Purification
The purification of this compound from the crude residue is achieved through a two-step chromatographic process:
-
Flash Chromatography :
-
Stationary Phase : Silica (B1680970) gel (SiO₂).
-
Mobile Phase : A gradient of hexane (B92381) and ethyl acetate (B1210297) (AcOEt).
-
Procedure : The crude residue is loaded onto a silica gel column and eluted with the hexane/AcOEt gradient. Fractions are collected systematically.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) :
-
Stationary Phase : C18-functionalized silica gel.
-
Mobile Phase : An isocratic mixture of acetonitrile (B52724) (CH₃CN) and water (H₂O), typically in a 62:38 ratio.[1]
-
Procedure : Fractions from the flash chromatography containing the target compound are further purified by RP-HPLC to yield pure this compound.
-
Data Presentation
Quantitative Data
The following table summarizes the reported yield for the isolation of this compound from Pleroma menoui.
| Parameter | Value | Reference |
| Starting Material | 1.18 g of crude CH₂Cl₂ extract | [1] |
| Final Yield | 15 mg of pure compound | [1] |
Spectroscopic Data
The structural elucidation of this compound was confirmed through various spectroscopic methods. The key data are presented below.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 8.18 | d | 1.8 | H-7 | [1] |
| 8.08 | d | 3.0 | H-2 | [1] |
| 7.58 | d | 8.4 | H-4 | [1] |
| 7.27 | dd | 8.4, 1.8 | H-5 | [1] |
| 4.39 | q | 7.2 | -OCH₂CH₃ | [1] |
| 1.38 | t | 7.2 | -OCH₂CH₃ | [1] |
Table 2: ¹³C NMR Spectroscopic Data (75.4 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Reference |
| 164.90 | C=O | [1] |
| 138.44 | C-7a | [1] |
| 134.16 | C-2 | [1] |
| 125.94 | C-5 | [1] |
| 125.58 | C-3a | [1] |
| 123.92 | C-4 | [1] |
| 116.96 | C-6 | [1] |
| 115.83 | C-7 | [1] |
| 114.41 | C-3 | [1] |
| 60.00 | -OCH₂CH₃ | [1] |
| 14.84 | -OCH₂CH₃ | [1] |
Table 3: Mass Spectrometry Data
| Ion | m/z | Reference |
| [M]⁺ | 269/267 | [1] |
| [M - C₂H₄]⁺ | 241/239 | [1] |
| [M - OC₂H₅]⁺ | 224/222 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from a marine sponge.
Postulated Biological Activity Pathway
While the specific signaling pathways for this compound have not been definitively elucidated, its reported anti-tumor activity and the known mechanisms of similar bromoindole compounds suggest a potential mechanism of action involving the inhibition of tubulin polymerization. This would disrupt microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.
Conclusion
This technical guide provides a comprehensive resource for the isolation of this compound from its known marine sponge sources. The detailed experimental protocol and compiled data will be valuable for researchers in natural product chemistry and drug discovery. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential.
References
An In-depth Technical Guide to Ethyl 6-bromo-1H-indole-3-carboxylate
This guide provides comprehensive technical information on ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with noted anti-tumor activity.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data on its chemical properties, potential synthetic routes, and analytical procedures.
Chemical and Physical Properties
This compound is a member of the bromoindole class of compounds, which have been isolated from various marine organisms.[2] The following table summarizes its key molecular data.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [3] |
| Molecular Weight | 268.11 g/mol | [3] |
| CAS Number | 103858-55-5 | [3] |
| Canonical SMILES | CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | [3] |
| InChI Key | GBTDSENHTMLWAI-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥97% | [3] |
| Appearance | Solid (form may vary) | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [3] |
Experimental Protocols
While this compound can be isolated from natural sources such as the sponge Iotrochota purpurea[1] and Pleroma menoui[2], synthetic routes are crucial for ensuring a consistent supply for research and development. Below is a detailed, representative protocol for a potential synthesis, based on established indole (B1671886) chemistry.
Protocol: Synthesis of this compound via Fischer Indole Synthesis
This protocol describes a plausible multi-step synthesis starting from 4-bromophenylhydrazine and ethyl pyruvate (B1213749).
Step 1: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (10.0 g, 44.7 mmol) and ethanol (B145695) (100 mL).
-
Addition of Reagents: To this suspension, add sodium acetate (B1210297) (7.3 g, 89.4 mmol) followed by the dropwise addition of ethyl pyruvate (5.7 g, 49.2 mmol) over 15 minutes at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane (B92381)/ethyl acetate eluent.
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water (200 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to yield the crude hydrazone.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure hydrazone as a solid.
Step 2: Cyclization to this compound
-
Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the dried hydrazone from Step 1 (10.0 g, 35.1 mmol).
-
Addition of Catalyst: Add a polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol as the cyclizing agent. For this example, we will use a 10% solution of sulfuric acid in absolute ethanol (100 mL).
-
Reaction Conditions: The mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-3 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice (300 g). The resulting mixture is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and dried. Further purification is achieved by flash column chromatography on silica (B1680970) gel (100-200 mesh) using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound.
Analytical Characterization:
The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[2]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Visualized Workflow and Pathways
The following diagrams illustrate the synthetic pathway and a general analytical workflow for the characterization of the target compound.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for product verification and characterization.
References
Stability and Storage of Ethyl 6-Bromo-1H-indole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 6-bromo-1H-indole-3-carboxylate. Understanding the stability profile of this compound is critical for maintaining its integrity during research, development, and manufacturing processes, ensuring the reliability and reproducibility of experimental results. This document outlines potential degradation pathways and provides recommended experimental protocols for stability assessment, based on established principles of chemical stability and regulatory guidelines.
Chemical Profile and Inherent Stability
This compound is a heterocyclic compound featuring an indole (B1671886) core, a bromine substituent at the 6-position, and an ethyl carboxylate group at the 3-position. The indole ring system is susceptible to oxidation and electrophilic attack, while the ethyl ester moiety is prone to hydrolysis. The bromine atom can influence the electron density of the indole ring, potentially affecting its reactivity. Under normal, ambient conditions, the compound is generally stable. However, exposure to heat, light, humidity, and certain chemical environments can lead to degradation.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier information and the general stability of related indole derivatives:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and hydrolytic reactions. |
| Light | Store in the dark (e.g., in an amber vial or a light-proof container) | The indole nucleus can be susceptible to photodecomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Protects against oxidative degradation of the electron-rich indole ring. |
| Moisture | Store in a dry environment with the container tightly sealed | Prevents hydrolysis of the ethyl ester group. |
For solutions, it is advisable to use freshly prepared solutions. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers, protected from light. The stability of the compound in various solvents should be determined empirically.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways that should be considered during its handling and in stability studies.
Caption: Potential Degradation Pathways for this compound.
Hydrolysis
The ethyl ester group is susceptible to hydrolysis, particularly under acidic or alkaline conditions, to yield 6-bromo-1H-indole-3-carboxylic acid and ethanol. The rate of hydrolysis is expected to increase with temperature and at pH values outside the neutral range. Studies on similar indole-3-acetic acid esters have shown that hydrolysis can occur even under mildly alkaline conditions.
Oxidation
The indole ring is electron-rich and can be oxidized, especially in the presence of atmospheric oxygen, oxidizing agents, or peroxides that may be present in solvents. Oxidation can lead to a variety of degradation products, potentially involving the formation of N-oxides, hydroxylation of the indole ring, or cleavage of the pyrrole (B145914) ring.
Photodegradation
Indole derivatives are known to be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways, including the formation of radicals, photo-oxidation, and the formation of dimers or other photolytic adducts. The bromine substituent may also influence the photochemical reactivity of the molecule.
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to intentionally degrade the compound to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.
Forced Degradation Workflow
Caption: General workflow for conducting forced degradation studies.
Specific Stress Conditions
The following are detailed methodologies for key forced degradation experiments:
4.3.1. Hydrolytic Stability
-
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of this compound (e.g., at 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot. For the acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
A control sample stored at 2-8°C should be analyzed concurrently.
-
4.3.2. Oxidative Stability
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 2, 6, 24 hours), protected from light.
-
At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.
-
A control sample without hydrogen peroxide should be analyzed concurrently.
-
4.3.3. Thermal Stability (Solid State)
-
Objective: To assess the stability of the solid compound at elevated temperatures.
-
Methodology:
-
Place a known amount of solid this compound in a vial.
-
Expose the solid to a high temperature (e.g., 80°C) in a controlled temperature chamber for a defined period (e.g., 1, 3, 7 days).
-
At each time point, dissolve a portion of the solid in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
-
A control sample stored at the recommended storage condition (2-8°C) should be analyzed concurrently.
-
4.3.4. Photostability
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Methodology (as per ICH Q1B guidelines):
-
Expose a sample of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed sample to differentiate between thermal and photolytic degradation.
-
After the exposure period, prepare the samples for analysis by dissolving the solid or diluting the solution and analyze by HPLC.
-
Conclusion
This compound is a compound that requires careful handling and storage to maintain its chemical integrity. The primary degradation pathways are likely to be hydrolysis of the ethyl ester and oxidation or photodegradation of the indole ring. For optimal stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere. The implementation of systematic stability studies, including forced degradation under hydrolytic, oxidative, thermal, and photolytic conditions, is crucial for understanding its degradation profile and for the development of robust formulations and analytical methods. The experimental protocols provided in this guide offer a framework for conducting such studies in a scientifically sound and regulatory-compliant manner.
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 6-bromo-1H-indole-3-carboxylate
Abstract
This document provides a detailed protocol for the synthesis of ethyl 6-bromo-1H-indole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the well-established Fischer indole (B1671886) synthesis, a reliable method for the preparation of substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that are widely found in natural products and are core structures in many pharmaceutical agents.[4][5][6] The 6-bromo-1H-indole-3-carboxylate scaffold, in particular, serves as a versatile building block for more complex molecules. This compound has been identified as a marine-derived natural product with potential anti-tumor activity.[7][8] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its versatility and the ready availability of starting materials.[1][2] This method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, which proceeds through a phenylhydrazone intermediate that subsequently undergoes a[9][9]-sigmatropic rearrangement to form the indole ring.[1][3]
Reaction Scheme
The synthesis of this compound via the Fischer indole synthesis proceeds in two main steps: the formation of a hydrazone from (4-bromophenyl)hydrazine (B1265515) and ethyl pyruvate (B1213749), followed by an acid-catalyzed cyclization.
Step 1: Hydrazone Formation (4-bromophenyl)hydrazine reacts with ethyl pyruvate to form the corresponding phenylhydrazone.
Step 2: Fischer Indole Synthesis (Cyclization) The formed phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, to yield the final product, this compound.[1][3]
Experimental Protocol
3.1. Materials and Reagents
| Material/Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Notes |
| (4-bromophenyl)hydrazine hydrochloride | C₆H₇BrN₂·HCl | 223.50 | 10.0 g | Sigma-Aldrich | |
| Ethyl pyruvate | C₅H₈O₃ | 116.12 | 5.7 mL | Sigma-Aldrich | |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 200 mL | Fisher Scientific | Anhydrous |
| Acetic Acid | CH₃COOH | 60.05 | 100 mL | VWR | Glacial |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | As needed | Sigma-Aldrich | Alternative acid catalyst | |
| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | Fisher Scientific | Saturated aqueous solution |
| Ethyl acetate (B1210297) | C₄H₈O₂ | 88.11 | 500 mL | VWR | For extraction |
| Brine | NaCl(aq) | As needed | Saturated aqueous solution | ||
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | Fisher Scientific | For drying |
| Silica (B1680970) gel | SiO₂ | As needed | VWR | For column chromatography (230-400 mesh) | |
| Hexane (B92381) | C₆H₁₄ | 86.18 | As needed | VWR | For chromatography |
3.2. Synthesis Procedure
Step 1: Formation of Ethyl 2-((4-bromophenyl)hydrazono)propanoate (Hydrazone)
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-bromophenyl)hydrazine hydrochloride (10.0 g, 44.7 mmol).
-
Add 150 mL of ethanol to the flask and stir the suspension.
-
Slowly add ethyl pyruvate (5.7 mL, 50.0 mmol) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. The solid should gradually dissolve as the hydrazone forms.
-
After 1 hour, gently heat the mixture to reflux for an additional 2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature. The hydrazone may precipitate out of the solution upon cooling.
-
The crude hydrazone can be used directly in the next step without isolation.
Step 2: Cyclization to this compound
-
To the flask containing the crude hydrazone from the previous step, add 100 mL of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate of the crude product should form.
-
Stir the suspension for 30 minutes to allow for complete precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with copious amounts of water until the filtrate is neutral.
3.3. Purification
-
Dissolve the crude product in 200 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude solid.
-
Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
3.4. Characterization
The final product should be characterized by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | (4-bromophenyl)hydrazine hydrochloride |
| Reagent | Ethyl pyruvate |
| Acid Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~118 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
(4-bromophenyl)hydrazine hydrochloride is toxic and a potential sensitizer. Avoid inhalation and skin contact.
-
Glacial acetic acid is corrosive. Handle with care.
-
Polyphosphoric acid (if used) is highly corrosive and reacts exothermically with water.
-
Handle all organic solvents with care as they are flammable.
Conclusion
The Fischer indole synthesis provides an effective and straightforward method for the preparation of this compound.[1][3] The protocol described herein is robust and can be adapted for the synthesis of other substituted indole derivatives. Careful purification by column chromatography is essential to obtain the product in high purity. This synthetic route is suitable for producing gram-scale quantities of the target compound for further research and development in medicinal chemistry.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Ethyl 6-Bromo-1H-indole-3-carboxylate via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product, utilizing a Friedel-Crafts acylation followed by esterification. This document outlines the reaction mechanism, experimental procedures, and expected outcomes to guide researchers in the successful synthesis of this valuable compound.
Introduction
This compound is a substituted indole (B1671886) that has been isolated from marine organisms and serves as a versatile building block in the synthesis of various biologically active molecules and pharmaceuticals. The Friedel-Crafts reaction is a fundamental and powerful tool in organic synthesis for the C-acylation of aromatic rings. In this protocol, the electron-rich C3 position of the 6-bromo-1H-indole nucleus is acylated using oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The resulting reactive acyl chloride intermediate is then esterified with ethanol (B145695) to yield the desired this compound. This two-step, one-pot approach provides a reliable route to the target molecule.
Reaction Scheme
The overall synthesis proceeds in two main stages:
-
Friedel-Crafts Acylation: 6-bromo-1H-indole reacts with oxalyl chloride and aluminum chloride to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
-
Esterification: The intermediate acyl chloride is then reacted with ethanol to produce this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (Friedel-Crafts Acylation)
This protocol is adapted from a procedure described in patent CN104292145A.[1]
Materials:
-
6-Bromo-1H-indole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Oxalyl Chloride
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Deionized Water
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and heating mantle
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 6-bromo-1H-indole (1.0 eq) and anhydrous dichloromethane.
-
Stir the mixture at room temperature until the indole is fully dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Carefully add anhydrous aluminum chloride (0.75 eq) to the stirred solution.
-
Slowly add oxalyl chloride (1.5 eq) dropwise via the addition funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Esterification)
Materials:
-
Crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride from Protocol 1
-
Anhydrous Ethanol
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous ethanol (2.0 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Data Presentation
The following tables summarize the quantitative data and characterization of the synthesized compound.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactant | Molar Ratio | Reagent/Catalyst | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Acylation | 6-Bromo-1H-indole | 1.0 | Oxalyl Chloride | 1.5 | Dichloromethane | Reflux | 2 | ~95 (crude intermediate) |
| Aluminum Chloride | 0.75 | |||||||
| Esterification | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride | 1.0 | Ethanol | 2.0 | Dichloromethane | 0 to RT | 1-2 | >80 (after purification) |
Table 2: Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | Predicted values: 8.3-8.5 (br s, 1H, NH), 7.9-8.0 (d, 1H), 7.4-7.5 (d, 1H), 7.3-7.4 (dd, 1H), 4.3-4.4 (q, 2H), 1.3-1.4 (t, 3H) |
| ¹³C NMR | Predicted values based on similar structures: 165.0 (C=O), 135.2 (C), 126.0 (C), 125.0 (CH), 122.7 (CH), 115.7 (C-Br), 113.4 (CH), 104.9 (C), 60.5 (CH₂), 14.5 (CH₃) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key logical steps in the Friedel-Crafts acylation of 6-bromo-1H-indole.
References
Vilsmeier-Haack Formylation of 6-Bromoindole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction introduces a formyl group (-CHO), a crucial functional group in organic synthesis, onto the aromatic ring. In the context of indole (B1671886) chemistry, the Vilsmeier-Haack reaction is a highly efficient method for the synthesis of indole-3-carboxaldehydes. These compounds are valuable intermediates in the preparation of a wide range of biologically active molecules and pharmaceuticals.[1][2][3]
The reaction proceeds through the formation of a Vilsmeier reagent, which is a substituted chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent then attacks the electron-rich indole nucleus, preferentially at the C-3 position, to form an iminium intermediate. Subsequent hydrolysis of this intermediate yields the desired indole-3-carboxaldehyde.
This document provides detailed application notes and a comprehensive protocol for the Vilsmeier-Haack formylation of 6-bromoindole (B116670), a key starting material in the synthesis of various pharmaceutical agents.
Applications in Research and Drug Development
6-Bromo-1H-indole-3-carbaldehyde, the product of the Vilsmeier-Haack formylation of 6-bromoindole, is a versatile intermediate with significant applications in medicinal chemistry and materials science.[4][5]
-
Pharmaceutical Development: The 6-bromoindole moiety is a common scaffold in a variety of bioactive compounds. The corresponding 3-carboxaldehyde serves as a crucial building block for the synthesis of novel therapeutic agents. Derivatives of 6-bromo-1H-indole-3-carbaldehyde have been investigated for their potential as antimicrobial, anticonvulsant, and anti-inflammatory agents.[6] It is a key intermediate in the development of drugs targeting cancer and neurological disorders.[4]
-
Organic Synthesis: The aldehyde functional group is highly reactive and can be readily transformed into a wide array of other functionalities. This allows for the synthesis of more complex indole derivatives through reactions such as nucleophilic additions, condensations, and reductions.[5][6] The bromine atom on the indole ring also provides a handle for further functionalization via cross-coupling reactions.[5]
-
Biochemical Research: 6-Bromo-1H-indole-3-carbaldehyde and its derivatives are utilized as research reagents to study enzyme interactions and metabolic pathways.[6]
-
Materials Science: This compound has been explored in the development of organic materials, including fluorescent probes for biological imaging.[4]
Vilsmeier-Haack Reaction: General Mechanism
The Vilsmeier-Haack reaction mechanism involves two main stages: the formation of the Vilsmeier reagent and the electrophilic substitution on the indole ring.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of 6-bromoindole to produce 6-bromo-1H-indole-3-carbaldehyde.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoindole | POCl₃, DMF | DMF | 0 to 85 | 5 | 93 | CN102786460A |
Experimental Protocol: Vilsmeier-Haack Formylation of 6-Bromoindole
This protocol details the procedure for the synthesis of 6-bromo-1H-indole-3-carbaldehyde.
Materials and Reagents
-
6-Bromoindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Crushed ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Experimental Workflow
Caption: Workflow for the synthesis of 6-bromo-1H-indole-3-carbaldehyde.
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. Maintain the temperature below 10°C during the addition. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Reaction with 6-Bromoindole: In a separate flask, dissolve 6-bromoindole in a minimal amount of anhydrous DMF.
-
Formylation Reaction: Slowly add the solution of 6-bromoindole to the pre-formed Vilsmeier reagent at 0°C with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Heating: After stirring at room temperature, heat the reaction mixture to 85°C and maintain this temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the acidic mixture until it becomes basic (pH > 8). A yellow solid should precipitate out.
-
Filtration and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water. Dry the collected solid under vacuum to obtain 6-bromo-1H-indole-3-carbaldehyde. The expected yield is approximately 93%.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The Vilsmeier-Haack reaction is exothermic. Proper temperature control is crucial, especially during the addition of POCl₃.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant. Avoid inhalation and skin contact.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 17826-04-9: 6-Bromoindole-3-carboxaldehyde [cymitquimica.com]
- 6. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]
Application Note and Protocol: Purification of Ethyl 6-Bromo-1H-indole-3-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 6-bromo-1H-indole-3-carboxylate is a halogenated indole (B1671886) derivative of interest in medicinal chemistry and drug development due to its presence in marine natural products and its potential as a building block for more complex molecules.[1] Efficient purification of this compound is crucial for obtaining material of high purity for subsequent synthetic steps and biological screening. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a standard and effective method for the separation of moderately polar organic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for developing an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₁₁H₁₀BrNO₂ | 268.11 | Aromatic indole, ester functionality. |
| Mthis compound | C₁₀H₈BrNO₂ | 254.08[2] | Structurally similar to the ethyl ester, providing insights into polarity. |
| 6-Bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | 224.06 | The corresponding aldehyde, likely more polar than the ethyl ester. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is critical to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (R_f) of approximately 0.2-0.4 for the target compound, which generally leads to good separation on a column.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Crude this compound
-
Developing chambers
-
A selection of solvents: hexane, ethyl acetate (B1210297), dichloromethane (B109758)
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde, vanillin, or potassium permanganate)[3]
Procedure:
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of several TLC plates.
-
Prepare different solvent systems by varying the ratio of a non-polar solvent (hexane) to a more polar solvent (ethyl acetate). Suggested starting points are 10%, 20%, and 30% ethyl acetate in hexane.
-
Develop the TLC plates in the prepared solvent systems.
-
After development, dry the plates and visualize the spots under a UV lamp.[3] If necessary, use a chemical stain for visualization.[3]
-
Calculate the R_f value for the target compound in each solvent system. The system that provides an R_f value in the range of 0.2-0.4 with good separation from impurities should be selected for column chromatography. A solvent system of 2:3 hexane-ethyl acetate has been successfully used for the preparative TLC of this compound.[4] For column chromatography, a lower polarity is often initially required. Based on similar compounds, a starting point of 10-20% ethyl acetate in hexanes is a reasonable choice.[5][6]
Column Chromatography Protocol
This protocol outlines the purification of crude this compound using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Selected eluent (mobile phase) from TLC optimization
-
Sand (acid-washed)
-
Crude this compound
-
Collection tubes
-
Rotary evaporator
Procedure:
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[3]
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[3]
-
Carefully add this powder to the top of the packed column.[3]
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin eluting the column with the optimized solvent system. If a gradient elution is necessary, start with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30% ethyl acetate in hexane).
-
Collect fractions in test tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Table 2: Summary of Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting from 5:1 to 3:1) or Cyclohexane/Dichloromethane (2:3)[8] |
| Sample Loading | Dry loading is recommended for better resolution.[6] |
| Monitoring | TLC with UV visualization (254 nm) and/or chemical staining.[3] |
Troubleshooting
-
Compound Streaking on TLC/Column: This may indicate that the compound is somewhat acidic or is interacting strongly with the silica. Adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent can help to obtain sharper bands.[9]
-
Compound Instability: Some indole derivatives can be sensitive to the acidic nature of silica gel.[3] If degradation is observed, consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina.[3]
-
Poor Separation: If separation is not optimal, a shallower gradient or an isocratic elution with a finely tuned solvent system may be necessary.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical steps in the chromatographic purification process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mthis compound | C10H8BrNO2 | CID 11499811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labcluster.com [labcluster.com]
- 9. Chromatography [chem.rochester.edu]
Application Notes and Protocols: N-Alkylation of Ethyl 6-bromo-1H-indole-3-carboxylate
Introduction
The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of biologically active compounds and pharmaceutical intermediates. Ethyl 6-bromo-1H-indole-3-carboxylate is a key building block in medicinal chemistry. The presence of the electron-withdrawing carboxylate group at the C3 position and the bromine atom at the C6 position can influence the nucleophilicity of the indole (B1671886) nitrogen, necessitating carefully optimized reaction conditions to achieve efficient and selective N-alkylation. This document provides a detailed overview of reaction conditions and a general protocol for the N-alkylation of this substrate.
The primary challenge in the alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation. However, for the specified substrate, the C3 position is already substituted, thus simplifying the reaction to exclusively N-alkylation. The choice of base, solvent, and temperature plays a critical role in the success of the reaction.
Summary of Reaction Conditions
The selection of appropriate reagents and conditions is paramount for the successful N-alkylation of this compound. A summary of commonly employed conditions for the N-alkylation of indoles, including those with electron-withdrawing groups, is presented below.
| Base | Solvent(s) | Typical Temperature | Key Considerations |
| Sodium Hydride (NaH) | DMF, THF, DMSO, NMP | 0 °C to room temperature | A strong base, effective for deprotonating the indole nitrogen. Requires anhydrous conditions. Often provides high yields for N-alkylation.[1][2] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile, Acetone | Room temperature to 100 °C | A milder base, commonly used and often effective, particularly with more reactive alkylating agents.[1][3] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Room temperature to 80 °C | A stronger base than K₂CO₃ that can be effective for less reactive substrates or alkylating agents.[1] |
| Potassium Hydroxide (KOH) | DMSO/THF, Dioxane | Room temperature to reflux | A strong, cost-effective base. The choice of solvent is crucial to ensure solubility and reactivity.[1][3] |
Experimental Workflow
The general workflow for the N-alkylation of this compound involves the deprotonation of the indole nitrogen followed by the nucleophilic attack on the alkylating agent.
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of this compound using sodium hydride in DMF, a commonly effective method.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed.
-
-
N-Alkylation:
-
Slowly add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere and away from any moisture.
-
DMF is a potential teratogen and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes: Ethyl 6-bromo-1H-indole-3-carboxylate as a Key Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of ethyl 6-bromo-1H-indole-3-carboxylate and its precursors as pivotal intermediates in the synthesis of commercially relevant pharmaceuticals. The protocols and data presented are compiled from peer-reviewed literature and patent filings, offering a practical guide for the synthesis and understanding of these important drug molecules.
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the C6 position of the indole ring, as seen in this compound, provides a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the construction of complex molecular architectures with diverse pharmacological activities. This document focuses on the application of this intermediate in the synthesis of the antiviral drug Arbidol (B144133) (Umifenovir) and the anticancer agent GSK2256098 .
Drug Synthesis Applications
Arbidol (Umifenovir): An Antiviral Agent
Arbidol is a broad-spectrum antiviral compound used for the treatment of influenza and other respiratory viral infections. Its synthesis prominently features a brominated indole core, highlighting the utility of bromoindole intermediates.
Synthesis Workflow:
The synthesis of Arbidol can be accomplished through a multi-step process starting from precursors that lead to the formation of the key intermediate, ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate. The final step involves a Mannich reaction to introduce the dimethylaminomethyl group at the C4 position.
Quantitative Data for Arbidol Synthesis:
The following table summarizes the yields for key steps in the synthesis of Arbidol, based on reported procedures.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Nenitzescu Reaction | Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate | p-Benzoquinone, Ethyl 3-methylamino-2-butenoate | Dichloroethane, Catalyst (e.g., ZnCl2) | Dichloroethane | ~60 | [1] |
| Acetylation | Ethyl 1,2-dimethyl-5-acetoxy-1H-indole-3-carboxylate | Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate | Acetic anhydride, Potassium acetate | Dichloroethane | 90-92 | [2] |
| Bromination | Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate | Ethyl 1,2-dimethyl-5-acetoxy-1H-indole-3-carboxylate | Hydrobromic acid, Hydrogen peroxide | Dichloroethane | - | [2] |
| Thiophenylation | Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate | Sodium thiophenoxide, Methanol, Glacial acetic acid | Methanol | 88.6 | [3] |
| Mannich Reaction | Arbidol (free base) | Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | Dimethylamine (B145610), Formaldehyde | Ethanol (B145695), Water | 99 | [4] |
| Salt Formation | Arbidol Hydrochloride | Arbidol (free base) | Hydrochloric acid | Ethanol, Water | High | [5] |
Experimental Protocol: Mannich Reaction for Arbidol Synthesis [5]
-
To a suitable reactor, add 200 kg of water, 200 kg of ethanol, 33.8 kg of dimethylamine hydrochloride, 10 kg of paraformaldehyde, and 6.5 kg of concentrated hydrochloric acid.
-
Add 100 kg of ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate to the mixture.
-
Stir the mixture to dissolve the components.
-
Maintain the temperature at 35-40°C for 3 hours.
-
Slowly heat the reaction mixture to 65-70°C and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to 0-5°C.
-
Stir for 1 hour to induce crystallization.
-
Isolate the product by centrifugation.
-
Wash the filter cake with a 50% aqueous ethanol solution.
-
Dry the product to obtain Arbidol hydrochloride.
Signaling Pathway of Arbidol:
Arbidol's primary mechanism of action involves the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the host cell membrane. Additionally, it exhibits immunomodulatory effects.
GSK2256098: A Focal Adhesion Kinase (FAK) Inhibitor for Cancer Therapy
GSK2256098 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression of FAK is associated with various cancers, making it an attractive therapeutic target. The synthesis of GSK2256098 and its analogs often involves the use of a bromo-azaindole scaffold, demonstrating the broader utility of halogenated indole-like structures.
Synthesis Workflow (Illustrative):
Quantitative Data for GSK2256098 Synthesis:
Detailed step-by-step quantitative data for the synthesis of GSK2256098 from a bromoindole precursor is not extensively published in the public domain. However, the synthesis of a key intermediate for a related Aurora kinase inhibitor, which also utilizes a bromo-azaindole, reported a yield of 81% for the Suzuki coupling step.
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Reference |
| Suzuki Coupling | 4-bromo-2-(3-formylphenyl)-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine | 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, (3-formylphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/Water | 81 | [6] |
Experimental Protocol: Suzuki Coupling for Azaindole Core Synthesis (Analogous) [6]
-
In a reaction vessel, combine 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine (1 equivalent), the corresponding phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add a mixture of dioxane and water (4:1) as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.
-
Heat the reaction mixture at 90°C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Signaling Pathway of GSK2256098:
GSK2256098 inhibits the autophosphorylation of FAK at Tyrosine 397 (Y397). This prevents the recruitment and activation of downstream signaling molecules, primarily through the PI3K/Akt and ERK/MAPK pathways, thereby inhibiting cell proliferation, migration, and survival.
Conclusion
This compound and its related bromoindole precursors are valuable and versatile intermediates in the synthesis of complex pharmaceutical agents. The examples of Arbidol and GSK2256098 demonstrate their application in creating drugs for diverse therapeutic areas, including virology and oncology. The bromine substituent provides a key reactive site for the strategic construction of the final drug molecules, underscoring the importance of this intermediate in modern drug discovery and development. Further exploration of derivatives based on this scaffold holds promise for the discovery of new therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of novel indole-xanthendione hybrids as selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Arbidol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Agents from Ethyl 6-bromo-1H-indole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of anticancer agents. Ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product, has been identified as possessing anti-tumor activity, making it an attractive starting material for the synthesis of novel anticancer drug candidates.[1] The presence of the bromine atom at the C6-position and the ester group at the C3-position, along with the reactive N-H of the indole ring, provides multiple sites for chemical modification to generate a diverse library of derivatives. These modifications can modulate the compound's physicochemical properties and biological activity, potentially leading to the discovery of potent and selective anticancer agents.
This document provides detailed protocols for the synthesis of novel anticancer agents derived from this compound and for their biological evaluation.
Synthetic Protocols
The derivatization of this compound can be primarily achieved through modifications at the indole nitrogen (N1) and the C6-bromo position.
N-Alkylation/Arylation of this compound
This protocol describes the introduction of various alkyl or aryl substituents at the N1 position of the indole ring.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl or benzyl (B1604629) halide (e.g., benzyl chloride, 4-methylbenzyl chloride)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Petroleum ether and Ethyl acetate (B1210297) for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a petroleum ether/ethyl acetate gradient to afford the N-substituted product.
Suzuki or Heck Coupling at the C6-Position
The bromine atom at the C6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce aryl, heteroaryl, or vinyl groups. The following is a general protocol for the Heck coupling reaction.
Materials:
-
N-substituted this compound
-
Alkene (e.g., methyl acrylate)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Potassium acetate (CH₃COOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
To a microwave reactor vial, add the N-substituted this compound (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.05 eq), potassium acetate (1.4 eq), and the desired alkene (1.2 eq) in anhydrous DMF under an argon atmosphere.[2]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 1 hour.[2]
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).[2]
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield the desired C6-substituted product.[2]
Biological Evaluation Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indole derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the growth medium to the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution.
Materials:
-
Cancer cells
-
Synthesized indole derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the indole derivative at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation
Table 1: Synthesis and Yield of this compound Derivatives
| Compound ID | R1 (N-substitution) | R2 (C6-substitution) | Reaction | Yield (%) |
| 1a | -CH₂Ph | -Br | N-Alkylation | 80[2] |
| 1b | -CH₂(4-CH₃-Ph) | -Br | N-Alkylation | 75[2] |
| 2a | -CH₂Ph | -(E)-CH=CHCO₂CH₃ | Heck Coupling | 53[2] |
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Representative Indole Derivatives
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Derivative A | 13.2 | - | - |
| Derivative B | - | 1.5 | 2.41 |
| Derivative C | - | - | 4.67[2] |
| Doxorubicin | 0.8 | 0.5 | 0.6 |
| Data for structurally related indole derivatives.[3] |
Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with a Representative Indole Derivative
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 | 25.1 | 19.7 |
| Derivative X (IC₅₀) | 45.8 | 15.3 | 38.9 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis and biological evaluation of anticancer agents from this compound.
Targeted Signaling Pathway
Indole derivatives are known to modulate various signaling pathways implicated in cancer progression. A key pathway often targeted is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole derivatives.
Conclusion
This compound serves as a versatile and promising starting material for the development of novel anticancer agents. Its structural features allow for diverse chemical modifications, leading to the generation of compound libraries with a wide range of biological activities. The protocols outlined in this document provide a framework for the synthesis and systematic evaluation of these derivatives, from initial cytotoxicity screening to elucidation of their mechanism of action. Further exploration of the structure-activity relationships of these compounds may lead to the identification of potent and selective drug candidates for cancer therapy.
References
- 1. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 6-Bromo-1H-indole-3-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-bromo-1H-indole-3-carboxylate is a versatile heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of a wide array of biologically active compounds, most notably kinase inhibitors. The indole (B1671886) scaffold is a privileged structure in drug discovery, frequently appearing in approved drugs and clinical candidates due to its ability to mimic the purine (B94841) core of ATP and interact with the hinge region of kinase active sites. The presence of a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position offers strategic advantages for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Checkpoint Kinase 1 (Chk1) and Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.
Application Notes
The 6-bromo position on the indole ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents, which can be tailored to target specific pockets within the kinase active site. The ethyl carboxylate at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity of the synthesized library. Alternatively, the ester can be reduced or transformed into other functional groups.
The strategic functionalization of the indole core, facilitated by the reactive handles on this compound, has led to the discovery of potent and selective inhibitors for several important kinase targets implicated in cancer and other diseases.
Featured Kinase Targets
Checkpoint Kinase 1 (Chk1)
Chk1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Inhibition of Chk1 in combination with DNA-damaging agents is a promising strategy for cancer therapy, as it can lead to the selective killing of cancer cells. The indole scaffold has been successfully employed in the design of potent Chk1 inhibitors.
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity has been linked to various diseases, including neurodegenerative disorders, diabetes, and cancer. The 6-bromoindirubin scaffold, derived from 6-bromoindole (B116670), has shown remarkable selectivity for GSK-3β.[1]
Experimental Protocols
Protocol 1: Synthesis of a 6-Aryl-1H-indole-3-carboxylate Derivative (Chk1 Inhibitor Precursor) via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water (4:1 v/v).
-
To this mixture, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 6-aryl-1H-indole-3-carboxylate.
Protocol 2: Synthesis of 6-Bromoindirubin-3'-oxime (B1676677) (BIO), a Selective GSK-3β Inhibitor
This protocol outlines the synthesis of 6-bromoindirubin-3'-oxime (BIO) starting from 6-bromoindole. While the direct starting material is not this compound, the initial steps involve the functionalization of the 6-bromoindole core, which is highly relevant.
Step 1: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde
This step can be achieved via Vilsmeier-Haack formylation of 6-bromoindole.
Step 2: Synthesis of 6-Bromoindirubin
-
Dissolve 6-bromo-1H-indole-3-carbaldehyde and 6-bromo-2-oxindole in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow for the precipitation of 6-bromoindirubin.
-
Filter and wash the precipitate to obtain the pure product.
Step 3: Synthesis of 6-Bromoindirubin-3'-oxime (BIO)
-
Suspend 6-bromoindirubin in a mixture of ethanol (B145695) and pyridine.
-
Add hydroxylamine (B1172632) hydrochloride.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with water and ethanol to yield BIO.[1]
Quantitative Data Summary
The following table summarizes the biological activity of representative kinase inhibitors synthesized using a 6-bromoindole scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| BIO | GSK-3β | 5 | [1] |
| Compound 13 | Chk1 | 27 | [2] |
| Compound 16 | Chk1 | 23 | [2] |
| Compound 4a | EGFR | - | [3][4] |
| Compound 6c | VEGFR-2 | - | [3][4] |
Note: IC₅₀ values for compounds 4a and 6c were not explicitly provided as nanomolar concentrations in the source but were identified as the most potent inhibitors in their respective series.
Visualizations
Signaling Pathway of Chk1 in DNA Damage Response
Caption: Chk1 signaling in DNA damage response.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for kinase inhibitor synthesis.
Logical Relationship of SAR Studies
Caption: SAR of 6-bromoindole derivatives.
References
- 1. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of new checkpoint kinase 1 inhibitors structurally related to granulatimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bioactive Indole Derivatives from Ethyl 6-Bromo-1H-indole-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive indole (B1671886) derivatives, utilizing ethyl 6-bromo-1H-indole-3-carboxylate as a versatile starting material. The protocols focus on three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. These methods allow for the introduction of diverse functionalities at the C6-position of the indole scaffold, a key modification for tuning biological activity.
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Modification of the indole core is a common strategy in drug discovery to optimize pharmacological properties. The bromo-substituted indole, this compound, serves as a valuable building block for creating libraries of novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4]
I. Synthetic Pathways Overview
The bromine atom at the C6-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Caption: Synthetic routes from this compound.
II. Experimental Protocols
A. Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1H-indole-3-carboxylates
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organohalides and organoboron compounds.[5] This protocol describes the synthesis of ethyl 6-phenyl-1H-indole-3-carboxylate.
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (B91453) (8 mL) and water (2 mL).
-
Reaction Conditions: Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic acid | Ethyl 6-phenyl-1H-indole-3-carboxylate | 85-95 | General Protocol[6] |
| 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)-1H-indole-3-carboxylate | 80-90 | General Protocol[6] |
| 3-Thienylboronic acid | Ethyl 6-(thiophen-3-yl)-1H-indole-3-carboxylate | 75-85 | General Protocol[6] |
B. Heck Reaction for the Synthesis of 6-Alkenyl-1H-indole-3-carboxylates
The Heck reaction facilitates the coupling of unsaturated halides with alkenes.[4] This protocol outlines the synthesis of ethyl 6-styryl-1H-indole-3-carboxylate.
Experimental Workflow:
Caption: Workflow for the Heck reaction.
Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (2.0 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) (5 mL).
-
Reaction Conditions: Degas the mixture and heat it to 100 °C for 18-24 hours.[7]
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Table 2: Representative Yields for Heck Reaction
| Alkene | Product | Yield (%) | Reference |
| Styrene | Ethyl 6-styryl-1H-indole-3-carboxylate | 70-80 | General Protocol[7] |
| Ethyl acrylate | Ethyl 6-(2-ethoxycarbonylvinyl)-1H-indole-3-carboxylate | 65-75 | General Protocol[7] |
C. Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1H-indole-3-carboxylates
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[8] This protocol details the synthesis of ethyl 6-(morpholin-4-yl)-1H-indole-3-carboxylate.
Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig amination.
Protocol:
-
Reaction Setup: In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.025 mmol) and Xantphos (0.05 mmol).
-
Reagent Addition: Outside the glovebox, add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add toluene (5 mL).
-
Reaction Conditions: Heat the mixture to 100 °C with stirring for 12-18 hours.[9]
-
Workup: After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash chromatography.
Table 3: Representative Yields for Buchwald-Hartwig Amination
| Amine | Product | Yield (%) | Reference |
| Morpholine | Ethyl 6-(morpholin-4-yl)-1H-indole-3-carboxylate | 80-90 | General Protocol[9] |
| Piperidine | Ethyl 6-(piperidin-1-yl)-1H-indole-3-carboxylate | 75-85 | General Protocol[9] |
| Aniline | Ethyl 6-(phenylamino)-1H-indole-3-carboxylate | 70-80 | General Protocol[9] |
III. Bioactivity of Synthesized Derivatives
The synthesized indole derivatives can be screened for a variety of biological activities. Below are examples of reported activities for structurally related compounds.
Biological Signaling Pathway:
Caption: General mechanism of action for bioactive indole derivatives.
A. Anticancer Activity
Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[10][11] The following table summarizes the cytotoxic activity of some indole derivatives against different cancer cell lines.
Table 4: Anticancer Activity of Indole Derivatives (IC50 values in µM)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2-Phenylindole derivative | A549 (Lung Cancer) | 10.67 ± 1.53 | [10] |
| 2-Phenylindole derivative | C6 (Glioma) | 4.33 ± 1.04 | [10] |
| Thiazolyl-indole-2-carboxamide | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | [9] |
| Pyrido[3,4-b]indole derivative | HCT116 (Colon Cancer) | 0.13 | [12] |
B. Anti-inflammatory Activity
Indole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[2][13]
Table 5: Anti-inflammatory Activity of Indole Derivatives
| Compound Type | Assay | Activity | Reference |
| Indole-3-acetic acid derivative | Carrageenan-induced paw edema | Significant reduction in edema | [6] |
| Coumarin-indole hybrid | COX-2 Inhibition | IC50 values in low µM range | [13] |
| Indolizine derivative | TNF-α and IL-6 reduction | Significant reduction in cytokine levels | [5] |
C. Antimicrobial Activity
The indole scaffold is present in many natural and synthetic antimicrobial agents.[4][14][15] Derivatives can be screened against a panel of pathogenic bacteria and fungi.
Table 6: Antimicrobial Activity of Indole Derivatives (MIC values in µg/mL)
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [15] |
| Indole-triazole derivative | Candida krusei | 3.125 | [15] |
| Indolylquinazolinone | Mycobacterium tuberculosis | 0.98 | [1] |
| Aminoguanidyl indole derivative | Escherichia coli | 2-16 | [4] |
IV. Conclusion
This compound is a readily available and versatile starting material for the synthesis of a diverse range of bioactive indole derivatives. The palladium-catalyzed Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination provide efficient and modular routes to introduce aryl, alkenyl, and amino functionalities at the C6-position. The resulting compounds are promising candidates for further investigation in drug discovery programs targeting cancer, inflammation, and infectious diseases. The provided protocols serve as a foundation for the exploration of this rich chemical space.
References
- 1. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. theaspd.com [theaspd.com]
- 4. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 6-bromo-1H-indole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-bromo-1H-indole-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of various bioactive compounds.[1] Esterification of the carboxylic acid moiety is a fundamental transformation that enables further functionalization and modification of the indole (B1671886) scaffold. This document provides detailed protocols for the synthesis of methyl 6-bromo-1H-indole-3-carboxylate, a key intermediate in the development of novel therapeutic agents. Two primary methods are described: the classic Fischer-Speier esterification and a milder alternative using (Trimethylsilyl)diazomethane.
Data Presentation
The following table summarizes the key quantitative data for the different esterification methods of 6-bromo-1H-indole-3-carboxylic acid.
| Product | Method | Alcohol | Catalyst/Reagent | Solvent | Reaction Time | Typical Yield (%) |
| Mthis compound | Fischer-Speier Esterification | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol | 4 - 8 h | 85 - 95 |
| Mthis compound | (Trimethylsilyl)diazomethane | Methanol | None | Methanol/Hexane (B92381) | < 1 h | ~100[2] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 6-bromo-1H-indole-3-carboxylic acid
This method utilizes an acid catalyst to promote the reaction between the carboxylic acid and an alcohol. It is a cost-effective and robust procedure suitable for gram-scale synthesis.[3][4][5]
Materials:
-
6-bromo-1H-indole-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend 6-bromo-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material is more polar and will have a lower Rf value than the ester product.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid. Repeat the washing until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude mthis compound.
-
The crude product can be further purified by recrystallization (e.g., from methanol or an ethyl acetate/hexane mixture) or by column chromatography on silica (B1680970) gel.
-
Protocol 2: Esterification using (Trimethylsilyl)diazomethane
This method is a milder alternative to the Fischer esterification and is particularly useful for substrates that are sensitive to strong acids and high temperatures. (Trimethylsilyl)diazomethane is a safer alternative to diazomethane.[2]
Materials:
-
6-bromo-1H-indole-3-carboxylic acid
-
(Trimethylsilyl)diazomethane (2.0 M solution in hexane)
-
Methanol
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 6-bromo-1H-indole-3-carboxylic acid (1.0 eq) in methanol (approximately 2.4 mL per mmol of carboxylic acid) at room temperature.[2]
-
Reagent Addition: Add (Trimethylsilyl)diazomethane (2.0 M solution in hexane, approximately 2.25 eq) dropwise to the solution of the carboxylic acid. The reaction is typically rapid, and the persistence of a yellow color from the reagent indicates completion.[2]
-
Work-up:
-
Purification: The resulting mthis compound is often obtained in high purity and quantitative yield, potentially eliminating the need for further purification.[2]
Visualizations
Caption: Experimental workflows for the esterification of 6-bromo-1H-indole-3-carboxylic acid.
Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-Bromo-1H-indole-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ethyl 6-bromo-1H-indole-3-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole (B1671886) synthesis of this compound is resulting in a low yield. What are the common causes?
A1: Low yields in the Fischer indole synthesis of this specific molecule can often be attributed to several factors:
-
Incomplete Hydrazone Formation: The initial condensation of 4-bromophenylhydrazine with ethyl pyruvate (B1213749) to form the corresponding hydrazone may be incomplete. Ensure anhydrous conditions and consider using a mild acid catalyst like acetic acid to drive this step to completion.
-
Suboptimal Cyclization Conditions: The acid-catalyzed cyclization of the hydrazone is a critical step. The choice of acid, temperature, and reaction time can significantly impact the yield.[1][2] Strong acids like polyphosphoric acid (PPA) or sulfuric acid are commonly used, but they can also lead to degradation if the temperature is too high or the reaction time is too long.[2]
-
Side Reactions: The presence of the electron-withdrawing bromo group on the phenylhydrazine (B124118) ring can hinder the[1][1]-sigmatropic rearrangement, a key step in the Fischer indole synthesis.[3] This can lead to competing side reactions, such as N-N bond cleavage, resulting in the formation of byproducts like 4-bromoaniline.[4]
-
Air Oxidation: Indoles, especially those with electron-donating groups, can be susceptible to air oxidation, leading to colored impurities and reduced yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Purification Losses: The final product may be lost during workup and purification. Ensure efficient extraction and use appropriate chromatography techniques to minimize losses.
Q2: What are some common side products I should look out for?
A2: During the synthesis of this compound, particularly via the Fischer indole synthesis, you might encounter the following side products:
-
4-Bromoaniline: This can form due to the cleavage of the N-N bond in the hydrazone intermediate, a common issue with electron-withdrawing groups on the phenylhydrazine.[4]
-
Polymeric Materials: Harsh acidic conditions and high temperatures can lead to the polymerization of starting materials or the product, appearing as an intractable tar-like substance.
-
Regioisomers: If using a substituted phenylhydrazine with substituents at the meta position, the formation of regioisomeric indole products is possible.[5] For 4-bromophenylhydrazine, this is not an issue.
-
Hydrolyzed Product: During workup or if water is present in the reaction, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-1H-indole-3-carboxylic acid.
Q3: How can I improve the yield of my synthesis?
A3: To improve the yield, consider the following optimization strategies:
-
Catalyst Choice: Experiment with different acid catalysts. While strong acids like PPA are common, Lewis acids such as zinc chloride or boron trifluoride can also be effective and may offer milder reaction conditions.[2] A study on a similar synthesis of 6-chloroindole (B17816) derivatives utilized the Japp-Klingemann approach followed by Fischer cyclization, which could be an alternative strategy.
-
Reaction Temperature and Time: Carefully control the temperature of the cyclization step. Start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC). Prolonged heating at high temperatures should be avoided to minimize degradation.
-
Inert Atmosphere: As mentioned, conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.
-
One-Pot Procedures: Combining the hydrazone formation and cyclization steps into a one-pot procedure can sometimes improve overall efficiency by minimizing handling and transfer losses.
-
Purification Technique: Optimize your purification protocol. Flash column chromatography with a suitable eluent system is generally effective. Based on the polarity of the target molecule, a gradient elution with hexane (B92381) and ethyl acetate (B1210297) is a good starting point.[6]
Q4: What is a reliable method for purifying the final product?
A4: Purification of this compound is typically achieved by column chromatography.[6][7]
-
Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh) is a standard choice.
-
Eluent System: A gradient of hexane and ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the product. The optimal eluent composition should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) can be an alternative or additional purification step to obtain highly pure material.
Data Presentation
Table 1: Comparison of Catalysts in Fischer Indole Synthesis
| Catalyst | Typical Reaction Temperature (°C) | Typical Reaction Time | Reported Yields (for similar indoles) | Notes |
| Polyphosphoric Acid (PPA) | 100 - 180 | 30 min - 2 h | Moderate to High | Can lead to charring at higher temperatures.[8] |
| Sulfuric Acid (H₂SO₄) | 80 - 120 | 1 - 4 h | Variable | Strong acid, can cause significant side product formation. |
| Zinc Chloride (ZnCl₂) | 150 - 200 | 1 - 3 h | Moderate | A common Lewis acid catalyst.[2] |
| Boron Trifluoride (BF₃) | 80 - 110 | 2 - 6 h | Moderate to High | Milder conditions compared to strong Brønsted acids.[2] |
| Acetic Acid | Reflux | 4 - 24 h | Low to Moderate | Often used for hydrazone formation, can also catalyze cyclization but may require longer reaction times. |
Note: Yields are highly substrate-dependent and the provided data is for general guidance in similar indole syntheses.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a general procedure based on the Fischer indole synthesis and should be optimized for the specific substrate.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add sodium acetate (1.1 equivalents) to neutralize the hydrochloride.
-
To this mixture, add ethyl pyruvate (1 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.
-
The formed hydrazone may precipitate from the solution. If so, it can be filtered, washed with cold ethanol, and dried. Alternatively, the reaction mixture can be used directly in the next step.
Step 2: Indolization (Cyclization)
-
To the hydrazone (1 equivalent), add a suitable acid catalyst. For example, add the hydrazone portion-wise to pre-heated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The crude product will precipitate. Neutralize the aqueous solution with a base (e.g., sodium hydroxide (B78521) solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography as described in the FAQ section.
Protocol 2: Synthesis from 6-Bromoindole-3-carboxaldehyde (B99375)
This alternative two-step synthesis starts from a commercially available precursor.[6]
Step 1: Oxidation to 6-Bromo-1H-indole-3-carboxylic acid
-
Dissolve 6-bromoindole-3-carboxaldehyde (1 equivalent) in a mixture of acetone (B3395972) and water (1:1).
-
Add potassium permanganate (B83412) (KMnO₄) (1.25 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 48 hours at room temperature. Monitor the disappearance of the starting material by TLC.
-
After completion, the manganese dioxide precipitate is filtered off.
-
The filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The precipitate is filtered, washed with water, and dried to yield 6-bromo-1H-indole-3-carboxylic acid.
Step 2: Esterification to this compound
-
Suspend 6-bromo-1H-indole-3-carboxylic acid (1 equivalent) in ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ethyl ester.
-
Purify by column chromatography if necessary.
Mandatory Visualizations
Caption: A simplified workflow for the Fischer indole synthesis of this compound.
Caption: A troubleshooting guide for addressing low yield in the synthesis.
References
- 1. brieflands.com [brieflands.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Formylation of 6-Bromoindole
Welcome to the technical support center for the formylation of 6-bromoindole (B116670). This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-bromoindole-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most suitable for 6-bromoindole?
A1: The Vilsmeier-Haack reaction is the most commonly employed method for the formylation of electron-rich heterocycles like indoles and is a standard choice for 6-bromoindole.[1][2] Alternative methods include the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, and newer boron-based catalyst systems with trimethyl orthoformate (TMOF).[1][3] The choice depends on substrate sensitivity, desired scale, and available reagents. The Vilsmeier-Haack reaction is generally reliable, while the Duff reaction can be less efficient.[4][5]
Q2: What is the expected regioselectivity for the formylation of 6-bromoindole?
A2: Formylation is an electrophilic aromatic substitution reaction. For the indole (B1671886) ring system, the C3 position is the most electron-rich and nucleophilic, making it the primary site of attack for the electrophilic formylating agent.[1][2] Therefore, the major product expected is 6-bromoindole-3-carboxaldehyde.
Q3: What are the most common side products in the Vilsmeier-Haack formylation of 6-bromoindole?
A3: Common side products include di-formylated indoles (if excess formylating agent is used), N-formylation of the indole nitrogen, and the formation of regioisomers, although C3 formylation is strongly preferred.[6] Under harsh acidic conditions or elevated temperatures, polymerization of the electron-rich indole nucleus can also occur, leading to tar formation.[6]
Q4: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
A4: The formation of dark, tarry materials is typically due to the polymerization or decomposition of the indole substrate or product under the strong acidic conditions of the reaction.[6] To mitigate this, ensure that the reaction temperature is strictly controlled (e.g., 0–35°C for the Vilsmeier-Haack reaction), minimize the overall reaction time, and use purified, high-quality reagents and solvents.[1][6]
Q5: Can I improve the yield of the Duff reaction for this substrate?
A5: The Duff reaction is often characterized by low yields.[4][5] However, modifications can improve its efficiency. The use of trifluoroacetic acid (TFA) as the reaction medium instead of more traditional acids can be beneficial.[1] Additionally, the inclusion of trimethylsilyl (B98337) chloride (TMSCl) has been reported to significantly improve yields by stabilizing reactive intermediates and reducing side reactions.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Inactive or degraded reagents (e.g., POCl₃, DMF).2. Reaction temperature is too low or too high.3. Insufficient reaction time.4. Premature hydrolysis of the Vilsmeier reagent due to moisture. | 1. Use freshly distilled and anhydrous reagents and solvents.2. Strictly adhere to the recommended temperature profile (e.g., 0-35°C for Vilsmeier-Haack).[1]3. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion.4. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon). |
| Formation of Multiple Products (Visible on TLC) | 1. Di-formylation: Excess formylating agent was used.2. N-formylation: The indole nitrogen was formylated.[6]3. Polymerization: Reaction conditions are too harsh (high temperature, long duration). | 1. Use a controlled stoichiometry of the Vilsmeier reagent. A 1:1.2 molar ratio of indole to POCl₃ is often recommended.[1]2. Optimize reaction temperature and time to favor C3-formylation.3. Maintain the recommended temperature and minimize reaction time to prevent decomposition.[6] |
| Dark, Tarry Reaction Mixture | 1. Polymerization of the indole nucleus under strong acidic conditions.[6] | 1. Maintain strict temperature control.2. Reduce the reaction time.3. Ensure efficient stirring to avoid localized overheating.4. Consider a milder formylation method if tarring is persistent. |
| Difficult Product Purification | 1. Presence of unreacted starting material.2. Formation of side products with polarity similar to the desired product. | 1. Monitor the reaction by TLC until the starting material is fully consumed.2. Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary to separate closely related compounds. |
Quantitative Data Summary
The table below summarizes reaction conditions for various formylation methods applicable to indoles. Yields can vary significantly based on the specific substrate and precise conditions.
| Formylation Method | Reagents | Typical Conditions | Reported Yields | Notes |
| Vilsmeier-Haack | POCl₃, DMF | 0°C to 35°C, followed by hydrolysis with aq. NaOAc. | Good to Excellent | The most common and reliable method for indoles.[1][7] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (TFA or Acetic Acid) | Heating required (e.g., 150-160°C in glycerol). | Generally low, but can be improved to 65-74% with TMSCl. | A useful alternative, especially for substrates sensitive to POCl₃.[1][5] |
| Boron-Catalyzed | Trimethyl orthoformate (TMOF), BF₃·OEt₂ | Neat or in solvent, room temperature. | High (e.g., 83% for parent indole). | For 6-bromoindole, a large excess (10 equiv.) of TMOF is required to prevent a strong exothermic reaction and ensure smoothness.[3][8] |
Experimental Protocols
Key Protocol 1: Vilsmeier-Haack Formylation of 6-Bromoindole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 6-bromoindole (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 35°C) may be required.[1]
-
Workup: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate. Stir for 15-30 minutes.
-
Extraction and Purification: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Key Protocol 2: Duff Formylation of 6-Bromoindole (Modified)
-
Setup: To a round-bottom flask, add 6-bromoindole (1.0 equivalent) and hexamethylenetetramine (HMTA) (2.0-3.0 equivalents).
-
Reaction: Add trifluoroacetic acid (TFA) as the solvent and heat the mixture under reflux. Monitor the reaction by TLC.
-
Hydrolysis: After the starting material is consumed, cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid to hydrolyze the intermediate imine.
-
Workup and Purification: Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.
Visualizations
Caption: The Vilsmeier-Haack reaction mechanism for the formylation of 6-bromoindole.
Caption: A troubleshooting workflow for optimizing the formylation of 6-bromoindole.
References
- 1. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vilsmeier-Haack Reaction of Indoles - Preventing Di-formylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing di-formylation during the Vilsmeier-Haack reaction of indoles.
Frequently Asked Questions (FAQs)
Q1: What is di-formylation in the context of the Vilsmeier-Haack reaction of indoles?
A1: Di-formylation is a side reaction where a second formyl group (-CHO) is introduced onto the indole (B1671886) ring. While the Vilsmeier-Haack reaction typically formylates the C3 position of indoles, under certain conditions, a second formylation can occur at other positions, leading to the formation of di-formylated byproducts.[1]
Q2: What are the common positions for di-formylation on the indole ring?
A2: The position of the second formylation depends on the substrate and reaction conditions. For instance, in the case of 7-acetylindoles, di-formylation at the acetyl group has been observed.[1] In other electron-rich indoles, further formylation on the pyrrole (B145914) or benzene (B151609) ring can occur under harsh conditions.
Q3: Besides di-formylation, what is another common high molecular weight byproduct?
A3: A common high molecular weight byproduct is a bis(indolyl)methane derivative. This occurs when the desired 3-formylindole product reacts with another molecule of the starting indole under the acidic reaction conditions.[1]
Troubleshooting Guide: Preventing Di-formylation
This guide provides a systematic approach to troubleshoot and prevent the formation of di-formylated products in your Vilsmeier-Haack reaction.
Issue: Observation of a second formylated product in the reaction mixture.
This is a clear indication of di-formylation. The following troubleshooting steps can help you minimize or eliminate this side reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing di-formylation.
Detailed Troubleshooting Steps
-
Control Stoichiometry: An excess of the Vilsmeier reagent is a primary cause of di-formylation.
-
Recommendation: Use a stoichiometric ratio of the Vilsmeier reagent to the indole substrate as close to 1:1 as possible. A minimal excess (e.g., 1.1 equivalents) of the Vilsmeier reagent may be necessary for complete conversion of the starting material, but further excess should be avoided.[1]
-
-
Maintain Low Reaction Temperature: Higher temperatures can provide the activation energy for the less favorable second formylation.
-
Correct Order of Addition: The order in which reagents are mixed is crucial.
-
Recommendation: Always add the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This ensures that the indole reacts with the formylating agent rather than any newly formed aldehyde product, which can act as an electrophile.[1]
-
-
Monitor Reaction Time: Prolonged reaction times can lead to the formation of side products.
-
Recommendation: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC). Once the starting indole is consumed, the reaction should be quenched promptly to prevent further reactions.[1]
-
Quantitative Data on Reaction Parameters
The following table summarizes how different reaction parameters can influence the outcome of the Vilsmeier-Haack formylation of indoles. Please note that specific yields are highly substrate-dependent.
| Parameter | Condition | Effect on Mono-formylation Yield | Effect on Di-formylation/Byproduct Formation | Rationale |
| Stoichiometry (Vilsmeier Reagent:Indole) | ~1:1 | Optimal | Minimal | Reduces the chance of over-formylation and byproduct formation.[1] |
| > 1.5:1 | May decrease due to byproduct formation | Increased | Excess reagent can lead to di-formylation and other side reactions. | |
| Temperature | 0 °C to Room Temperature | Generally High | Minimal | Favors the more reactive C3-formylation and minimizes side reactions.[1] |
| > 50 °C | Can Decrease | Increased | Provides energy for less favorable di-formylation and decomposition. | |
| Reaction Time | Optimal (monitored by TLC) | Highest | Minimal | Reaction is stopped once the starting material is consumed.[1] |
| Prolonged | May Decrease | Increased | Allows for the slower formation of di-formylated products and other byproducts. |
Experimental Protocol for Selective Mono-formylation of Indole
This protocol is designed to favor the selective formation of indole-3-carboxaldehyde (B46971) while minimizing di-formylation.
Materials
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Dropping funnel
Procedure
1. Preparation of the Vilsmeier Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.1 equivalents) dropwise to the cooled DMF solution via the dropping funnel over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent. A white solid may form.
2. Formylation Reaction:
-
In a separate flask, dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Monitor the reaction progress by TLC until the starting indole is consumed (typically 1-3 hours).
3. Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure indole-3-carboxaldehyde.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified Vilsmeier-Haack reaction pathway and di-formylation.
References
Technical Support Center: Purification of Bromoindole Esters
Welcome to the technical support center for challenges in the purification of bromoindole esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Product Degradation on Silica (B1680970) Gel Column
Q1: My bromoindole ester appears as a single spot on TLC, but after column chromatography, I see multiple colored spots (pink, purple, or brown) and get a low yield. What is happening and how can I fix it?
A1: This is a classic sign of product degradation on silica gel. The indole (B1671886) ring, particularly when substituted with electron-donating groups, can be sensitive to the acidic nature of standard silica gel.[1][2] The acidic silanol (B1196071) groups (Si-OH) on the silica surface can catalyze decomposition, polymerization, or oxidation of the indole moiety.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in your chosen eluent that contains 1-2% triethylamine (B128534) (Et₃N) or another volatile base. Run the entire column with an eluent containing 0.5-1% of the base. This will significantly reduce degradation.[1]
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a more neutral or basic stationary phase.
-
Neutral Alumina: A good alternative for many acid-sensitive compounds.[1]
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
-
Use an Alternative Purification Method: If the compound is particularly sensitive, avoid silica gel altogether.
-
Recrystallization: If your crude product is a solid with >85% purity, recrystallization is often the best method to achieve high purity without degradation.[1]
-
Preparative HPLC: For difficult separations or very sensitive compounds, reversed-phase HPLC using a C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium (B1175870) acetate) can provide excellent purity.
-
Issue 2: Poor Separation of Product and Impurities
Q2: I am struggling to separate my target bromoindole ester from a closely-eluting impurity via column chromatography. How can I improve the resolution?
A2: Poor separation occurs when the affinities of your product and the impurity for the stationary phase are too similar in the chosen solvent system. The goal is to maximize the difference in their elution behavior.
Troubleshooting Steps:
-
Optimize the Eluent System: The choice of mobile phase is critical. A good target Rf value for your desired compound on a TLC plate is between 0.25 and 0.35, as this range typically provides the best separation on a column.[1]
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents (e.g., increase or decrease the percentage of ethyl acetate (B1210297) in hexane).
-
Change Solvent Selectivity: If adjusting polarity fails, switch one of the solvents. Different solvents interact with compounds in unique ways. For example, replacing ethyl acetate with dichloromethane (B109758) or diethyl ether can alter the elution order and improve separation.
-
-
Use Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the eluent over the course of the separation to elute your more polar product. This sharpens peaks and can resolve compounds that co-elute under isocratic (constant solvent ratio) conditions.
-
Improve Column Packing and Loading:
-
Ensure the column is packed uniformly without air bubbles or cracks.
-
Dry-load the sample if it is not very soluble in the initial eluent.[3] This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of the column. This technique creates a very narrow starting band, leading to better separation.[3]
-
Issue 3: Difficulty with Recrystallization
Q3: My crude bromoindole ester is a solid, but I cannot get it to recrystallize. It either "oils out" or remains completely soluble even when cooled. What should I do?
A3: Successful recrystallization depends on finding a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[1]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents on a small scale. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers (e.g., ethyl acetate for esters).[4]
-
Use a Two-Solvent System: This is a powerful technique for compounds that are too soluble in one solvent and not soluble enough in another.
-
Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble).
-
Slowly add a "poor" hot solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Induce Crystallization:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.
-
Seed: Add a tiny crystal of the pure product (if available) to the cooled, saturated solution.
-
Cool Slowly: Rapid cooling often leads to the formation of oils or very small crystals. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.[1]
-
Data & Protocols
Table 1: Common Solvent Systems for Purification
This table provides starting points for developing purification methods for bromoindole esters, which often have intermediate polarity.
| Purification Method | Solvent System (Non-polar:Polar) | Target Rf (TLC) | Notes |
| Column Chromatography | Hexane / Ethyl Acetate (9:1 to 1:1) | 0.25 - 0.35 | A standard, versatile system. Adjust ratio based on substitution.[1] |
| Hexane / Dichloromethane (1:1 to 0:1) | 0.25 - 0.35 | Good for separating less polar compounds. | |
| Toluene / Acetone | 0.25 - 0.35 | Offers different selectivity compared to ester-based systems. | |
| Recrystallization | Ethanol or Methanol | N/A | Good for polar indoles; dissolves when hot, crystallizes when cold.[5] |
| Hexane / Ethyl Acetate | N/A | A common two-solvent system for compounds of intermediate polarity.[4] | |
| Toluene | N/A | Often effective for aromatic compounds, promoting well-defined crystals.[5] | |
| Water | N/A | Only suitable for more polar indole derivatives; generally avoids organic impurities.[4] |
Experimental Protocol: Deactivated Silica Gel Column Chromatography
This protocol describes a standard procedure for purifying an acid-sensitive bromoindole ester.
1. Preparation of Deactivated Silica Slurry: a. In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude material). b. Prepare the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine (Et₃N) by volume. c. Add the eluent to the silica gel to form a uniform, pourable slurry. Stir gently to release trapped air.
2. Packing the Column: a. Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom and cover it with a thin layer of sand. b. Fill the column about one-third full with the starting eluent. c. Slowly pour the silica slurry into the column. Use a funnel to guide the stream. d. Continuously tap the side of the column gently to ensure even packing and remove air bubbles. e. Once the silica has settled, open the stopcock to drain the excess solvent until the solvent level meets the top of the silica bed.
3. Loading the Sample (Dry-Loading Method): a. Dissolve your crude bromoindole ester in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution. c. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column, creating a thin, level band. e. Gently add a protective layer of sand on top of the sample layer.
4. Elution and Fraction Collection: a. Carefully add the eluent (containing 0.5-1% Et₃N) to the column, taking care not to disturb the sand layer. b. Open the stopcock and begin collecting fractions. Apply gentle air pressure if necessary to maintain a steady flow rate. c. If using gradient elution, gradually increase the proportion of the polar solvent. d. Monitor the elution process by collecting small fractions and analyzing them by TLC. e. Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
Visual Guides
Workflow for Troubleshooting Purification
This diagram outlines a logical decision-making process for selecting and troubleshooting a purification strategy for a crude bromoindole ester.
Caption: Decision workflow for purifying bromoindole esters.
Signaling Pathway of Degradation on Silica
This diagram illustrates the proposed mechanism by which acidic silica gel can lead to the degradation of a bromoindole ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
optimizing temperature for Friedel-Crafts acylation of indoles
Welcome to the technical support center for the Friedel-Crafts acylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to optimizing this crucial reaction, with a specific focus on the impact of temperature.
Troubleshooting Guide: Optimizing Reaction Temperature
Controlling the temperature is critical in the Friedel-Crafts acylation of indoles to achieve high yields and minimize side reactions. This guide addresses common issues related to reaction temperature.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS. For some less reactive substrates or acylating agents, heating may be necessary to overcome the activation energy.[1] | The activation energy for the reaction may not be met at lower temperatures, leading to a sluggish or stalled reaction. |
| Reaction temperature is too high, leading to decomposition. | If heating, try reducing the temperature or running the reaction at room temperature or even 0°C. Consider using a milder Lewis acid catalyst that is effective at lower temperatures. | Indoles and the resulting 3-acylindoles can be sensitive to high temperatures, leading to decomposition and the formation of polymeric byproducts, which can reduce the yield.[1] |
| Catalyst inactivation at the reaction temperature. | Ensure anhydrous conditions, as moisture can deactivate the Lewis acid catalyst, especially at elevated temperatures.[1] If using a temperature-sensitive catalyst, select one that is stable and active at your desired reaction temperature. | Lewis acids are susceptible to hydrolysis, which is accelerated at higher temperatures. Some organocatalysts may also have limited thermal stability. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Step | Rationale |
| High reaction temperature promoting side reactions. | Perform the reaction at a lower temperature (e.g., 0°C or room temperature). Dropwise addition of the acylating agent at low temperature can also improve selectivity. | While Friedel-Crafts acylation of indoles typically occurs at the C3 position, higher temperatures can sometimes lead to acylation at other positions or N-acylation, particularly with certain substrates and catalysts.[2][3] |
| Thermodynamic vs. Kinetic Control. | Varying the reaction temperature can influence the product distribution. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product. Analyze the product mixture at different temperatures to determine the optimal conditions for the desired isomer. | The regioselectivity of Friedel-Crafts reactions can be temperature-dependent.[4] |
Issue 3: N-Acylation Instead of C3-Acylation
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction conditions favoring N-acylation. | Use of N-protected indoles can prevent N-acylation. If N-H indole (B1671886) is required, optimizing the Lewis acid and reaction temperature is crucial. Lower temperatures generally favor C3-acylation. | The indole nitrogen is a competing nucleophilic site. The choice of catalyst and temperature can influence the selectivity between N- and C-acylation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Friedel-Crafts acylation of indoles?
The optimal temperature for Friedel-Crafts acylation of indoles is highly dependent on the specific substrates, acylating agent, catalyst, and solvent used. Published protocols show a wide range of temperatures, from 0°C to reflux conditions (e.g., in toluene (B28343) or dichloromethane) and even up to 120°C with microwave irradiation in ionic liquids.[2] It is often recommended to start at a lower temperature, such as 0°C or room temperature, and gradually increase it if the reaction is not proceeding.[1]
Q2: How does temperature affect the choice of Lewis acid catalyst?
The strength and stability of the Lewis acid are important considerations in relation to temperature. Strong Lewis acids like AlCl₃ may require lower temperatures to prevent side reactions and decomposition of the indole ring.[5] Milder Lewis acids, such as zinc oxide (ZnO) or metal triflates (e.g., Y(OTf)₃), may require higher temperatures to achieve a reasonable reaction rate but can offer better selectivity.[2][6] Some protocols utilize dialkylaluminum chlorides at 0°C to room temperature for a mild and effective acylation.[2][5]
Q3: Can I run the reaction at room temperature?
Yes, many Friedel-Crafts acylations of indoles can be successfully performed at room temperature.[2][7] This is often a good starting point for optimization, as it can minimize side reactions and decomposition that may occur at elevated temperatures. For example, using an acidic ionic liquid can promote the reaction at room temperature.
Q4: When should I consider using elevated temperatures or microwave irradiation?
Elevated temperatures or microwave irradiation should be considered when the reaction is sluggish or does not proceed at lower temperatures. This is often the case with less reactive indoles (e.g., those with electron-withdrawing groups) or less reactive acylating agents. Microwave irradiation can significantly shorten reaction times, as seen in a protocol using Y(OTf)₃ in an ionic liquid at 120°C.[2]
Q5: How can I monitor the effect of temperature on my reaction?
The most common methods for monitoring the reaction progress and the effect of temperature are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By taking aliquots from the reaction mixture at different time points and temperatures, you can assess the consumption of starting material and the formation of the desired product and any byproducts.
Data Presentation: Temperature Effects on Acylation
Table 1: Influence of Temperature on Yield with Different Catalysts
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Et₂AlCl | Acyl Chloride | Dichloromethane (B109758) | 0 to RT | - | [2] |
| DBN (20 mol%) | Acyl Chloride | Toluene | Reflux | High | [2] |
| Y(OTf)₃ (1 mol%) | Acid Anhydride | [BMI]BF₄ | 120 (Microwave) | - | [2] |
| Zinc Oxide (0.5 mmol) | Acyl Chloride | [bmim]BF₄ | Room Temperature | Good to High | [2][6] |
| Acidic Ionic Liquid | Acyl Chloride | Ionic Liquid | Room Temperature | Good to High | [7] |
| Cu(II)/L7 complex | Cyclic α-alkylidene β-oxo imides | - | -60 | up to 89 | [8][9] |
Note: Yields are often reported as "good to high" in the literature without specific percentages for a broad range of substrates. Specific yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Acylation using Diethylaluminum Chloride (Et₂AlCl) at Low Temperature [2]
-
Dissolve the indole (1.0 mmol) in anhydrous dichloromethane (5 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.2 mL, 1.2 mmol) dropwise to the stirred solution.
-
Stir the mixture for 10 minutes at 0°C.
-
Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Perform a standard aqueous workup and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Organocatalytic Acylation at Reflux [2]
-
To a solution of the N-protected indole (1.0 mmol) in toluene (5 mL), add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mmol, 20 mol%).
-
Add the acyl chloride (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation of indoles.
Caption: Troubleshooting logic for low yield related to reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Regioisomer Formation in Indole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation in key indole (B1671886) synthesis reactions. By understanding the factors that control regioselectivity, you can optimize your experimental outcomes and streamline your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in Fischer, Larock, and Bischler-Möhlau indole syntheses?
A1: Regioselectivity in these indole syntheses is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.
-
Fischer Indole Synthesis: The choice of acid catalyst and the electronic properties of substituents on both the arylhydrazine and the unsymmetrical ketone are critical. Steric bulk on the ketone can also direct the cyclization to the less hindered position.[1][2]
-
Larock Indole Synthesis: The regiochemical outcome is primarily governed by the steric and electronic properties of the substituents on the unsymmetrical alkyne. The palladium catalyst and ligands used also play a crucial role in directing the annulation.[3][4] Generally, the larger, more sterically hindering group on the alkyne directs the regioselectivity.[5]
-
Bischler-Möhlau Indole Synthesis: This method is notoriously difficult to control and often yields mixtures of regioisomers. The reaction conditions are harsh, and the mechanism is complex, making it less reliable for regioselective synthesis.[6][7]
Q2: How can I accurately determine the regioisomeric ratio of my indole product mixture?
A2: The most common and reliable methods for determining the ratio of regioisomers are instrumental analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for separating and quantifying isomers. For inseparable mixtures on standard silica (B1680970) gel, trying different stationary phases like alumina (B75360) (acidic, basic, or neutral) or reverse-phase plates for thin-layer chromatography (TLC) and column chromatography can be effective.[8]
Q3: Are there any modern modifications to the Bischler-Möhlau synthesis that improve regioselectivity?
A3: While the classical Bischler-Möhlau synthesis is often unselective, some modern modifications can offer improved outcomes. The use of lithium bromide as a catalyst or the application of microwave irradiation can provide milder reaction conditions, potentially leading to better yields and selectivity.[6][9] However, for syntheses where high regioselectivity is paramount, alternative methods like the Larock or Fischer synthesis are generally preferred.[7]
Troubleshooting Guides
Fischer Indole Synthesis
Q: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I favor the formation of one isomer over the other?
A: Achieving high regioselectivity in the Fischer indole synthesis with unsymmetrical ketones often requires careful optimization of the acid catalyst and reaction conditions.
-
Acid Catalyst Selection: The strength and type of acid catalyst can significantly influence the product ratio.[10] For instance, using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of the 3-unsubstituted indole when using methyl ketones.[11] The proportion of 2-substituted indole can be increased by using stronger acid mixtures, such as those with a higher concentration of phosphoric oxide in orthophosphoric acid.[10]
-
Substituent Effects: The electronic nature of substituents on the phenylhydrazine (B124118) can impact the reaction outcome. Electron-donating groups on the arylhydrazine may lead to reaction failure by promoting undesired N-N bond cleavage.[12][13] Conversely, electron-withdrawing groups can enhance selectivity.[14][15]
-
Steric Hindrance: Bulky substituents on the ketone can sterically direct the cyclization to form the less hindered indole product.
Troubleshooting Workflow: Fischer Indole Synthesis
Caption: Troubleshooting workflow for poor regioselectivity in Fischer indole synthesis.
Larock Indole Synthesis
Q: I am observing a mixture of regioisomers in my Larock indole synthesis with an unsymmetrical alkyne. How can I improve the regioselectivity?
A: The Larock indole synthesis is generally highly regioselective, but challenges can arise with certain substrates.
-
Steric and Electronic Effects of Alkyne Substituents: The primary factor controlling regioselectivity is the difference in steric bulk and electronic nature of the two substituents on the alkyne. The larger substituent typically directs the regiochemistry.[3][5] Diarylacetylenes with electron-withdrawing groups tend to yield indoles with the substituted phenyl at the 2-position, while electron-donating groups favor substitution at the 3-position.[16]
-
Catalyst and Ligand Choice: The palladium catalyst and the ligands employed are crucial. N-heterocyclic carbene (NHC)-palladium complexes have been shown to be effective for the regioselective synthesis of 2,3-disubstituted indoles.[3][17]
-
Coordinative Effects: In specific cases, coordinating groups on the alkyne can influence the regiochemical outcome. For example, the position of a nitrogen atom in a pyridyl-substituted alkyne can dramatically alter the regioisomeric ratio.[3]
Troubleshooting Workflow: Larock Indole Synthesis
Caption: Troubleshooting workflow for regioselectivity issues in Larock indole synthesis.
Bischler-Möhlau Indole Synthesis
Q: My Bischler-Möhlau synthesis is giving a low yield and an inseparable mixture of products. What can I do?
A: The Bischler-Möhlau synthesis is known for its harsh conditions and often unpredictable regioselectivity.[6] While it may not be the ideal choice for syntheses requiring high regiocontrol, some strategies can be employed to improve the outcome.
-
Milder Reaction Conditions: The use of lithium bromide as a catalyst or employing microwave irradiation can provide milder conditions, which may reduce side reactions and improve the yield and selectivity.[6][9]
-
Consider Alternative Syntheses: For substrates where regioselectivity is a critical issue, it is often more practical to explore alternative, more reliable indole synthesis methods like the Fischer or Larock syntheses.
Experimental Protocols
General Protocol for Regioselective Fischer Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and the unsymmetrical ketone (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
Indolization: Add the hydrazone (or the reaction mixture from the previous step) to the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a solution of a Brønsted or Lewis acid). Heat the mixture to the appropriate temperature (typically between 80-200 °C) and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it into ice-water. Neutralize the acidic solution with a suitable base (e.g., NaOH, NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
General Protocol for Regioselective Larock Indole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried flask, add the o-haloaniline (1.0 equiv), the unsymmetrical alkyne (1.1-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if necessary, e.g., PPh₃, an NHC ligand), a base (e.g., K₂CO₃, NaOAc, 2.0-3.0 equiv), and an additive (e.g., LiCl, 1.0 equiv).
-
Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., argon, nitrogen). Add a degassed solvent (e.g., DMF, NMP, toluene) and heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired 2,3-disubstituted indole. A mild and general protocol using a Pd(0)/P(tBu)₃ catalyst system at 60 °C has been reported for the efficient coupling of o-bromoanilines.[18]
Data Presentation
Table 1: Influence of Acid Catalyst on Regioisomeric Ratio in Fischer Indole Synthesis
| Ketone | Acid Catalyst | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) | Reference |
| 2-Butanone | PPA (85%) | 2,3-Dimethylindole | 2-Ethylindole | 95:5 | Fictional Example |
| 2-Butanone | ZnCl₂ | 2,3-Dimethylindole | 2-Ethylindole | 70:30 | Fictional Example |
| Phenylacetone | H₂SO₄ (conc.) | 2-Methyl-3-phenylindole | 2-Benzylindole | 80:20 | Fictional Example |
| Phenylacetone | Eaton's Reagent | 2-Methyl-3-phenylindole | 2-Benzylindole | >99:1 | [11] |
Table 2: Influence of Alkyne Substituents on Regioisomeric Ratio in Larock Indole Synthesis
| Alkyne | Catalyst System | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) | Reference |
| 1-Phenyl-1-propyne | Pd(OAc)₂/PPh₃/K₂CO₃/LiCl | 2-Methyl-3-phenylindole | 3-Methyl-2-phenylindole | >95:5 | [3] |
| 1-(p-Tolyl)-1-propyne | Pd(OAc)₂/PPh₃/K₂CO₃/LiCl | 2-Methyl-3-(p-tolyl)indole | 3-Methyl-2-(p-tolyl)indole | >95:5 | Fictional Example |
| 1-(p-Nitrophenyl)-1-propyne | Pd(OAc)₂/PPh₃/K₂CO₃/LiCl | 2-(p-Nitrophenyl)-3-methylindole | 3-(p-Nitrophenyl)-2-methylindole | >95:5 | [16] |
| Cyclopentyl 2-pyridyl acetylene | Pd(OAc)₂/Na₂CO₃/LiCl | 3-Cyclopentyl-2-(2-pyridyl)indole | 2-Cyclopentyl-3-(2-pyridyl)indole | 94:6 | [3] |
Signaling Pathways and Experimental Workflows
Fischer Indole Synthesis: Reaction Mechanism
Caption: Key steps in the mechanism of the Fischer indole synthesis.
Larock Indole Synthesis: Catalytic Cycle
Caption: The catalytic cycle of the Larock indole synthesis.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. DSpace [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchwithnj.com [researchwithnj.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Indole Esterification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve yields during indole (B1671886) esterification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in indole esterification?
Low yields in indole esterification can stem from several factors, including:
-
Side Reactions: The indole ring is susceptible to side reactions under esterification conditions. The most common include N-alkylation, decarboxylation, and formation of isomers.[1]
-
Incomplete Reactions: The esterification reaction may not have gone to completion due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or an ineffective catalyst.
-
Product Hydrolysis: Esterification is a reversible reaction. The presence of water in the reaction mixture can lead to the hydrolysis of the ester product back to the carboxylic acid and alcohol, thus reducing the yield.
-
Difficulties in Purification: The desired indole ester may be difficult to separate from byproducts or unreacted starting materials, leading to product loss during the workup and purification steps.[2][3]
Q2: Which esterification method is best for my indole derivative?
The choice of esterification method depends on the specific indole substrate and its sensitivity to reaction conditions. Here's a comparison of two common methods:
-
Fischer-Speier Esterification: This method involves heating the indole carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). It is a cost-effective and straightforward procedure, particularly suitable for large-scale synthesis and for substrates that are not sensitive to strong acids and high temperatures.[4]
-
Steglich Esterification (DCC/DMAP Coupling): This method uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. It is a milder method that can be performed at room temperature, making it ideal for substrates that are sensitive to strong acids and heat.[1][4][5][6]
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Low Yield with Fischer-Speier Esterification
Symptoms:
-
Low conversion of the starting indole carboxylic acid.
-
Presence of unreacted starting material in the final product mixture.
-
Formation of a significant amount of indole (decarboxylation byproduct).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Catalyst | Increase the amount of acid catalyst (e.g., H₂SO₄ or p-TsOH) incrementally. |
| Reaction Not at Equilibrium | Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). |
| Water Present in the Reaction | Use anhydrous alcohol and reagents. Consider using a Dean-Stark apparatus to remove water as it is formed. |
| Suboptimal Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote decarboxylation. A temperature range of 60-80°C is often a good starting point. |
| Reversible Reaction | Use a large excess of the alcohol (it can often be used as the solvent) to shift the equilibrium towards the product.[7][8] |
Issue 2: Formation of N-Alkylated Byproduct
Symptoms:
-
Presence of a byproduct with a higher molecular weight than the desired ester, corresponding to the addition of an alkyl group to the indole nitrogen.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Use of a Strong Base | Avoid using strong bases like NaH, which can deprotonate the indole nitrogen and increase its nucleophilicity. |
| Harsh Alkylating Agents | If using a separate alkylating agent (not Fischer esterification), choose a less reactive one under neutral or mildly acidic conditions. |
| High Reaction Temperature | Higher temperatures can sometimes favor N-alkylation. Try running the reaction at a lower temperature for a longer period. |
Issue 3: Significant Decarboxylation of the Indole Carboxylic Acid
Symptoms:
-
Formation of a significant amount of the corresponding indole (without the carboxyl group) as a byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Decarboxylation of indole-3-carboxylic acids is often promoted by heat.[9][10] Lower the reaction temperature and extend the reaction time. |
| Strongly Acidic or Basic Conditions | Both strong acids and bases can catalyze decarboxylation. Use a milder catalyst or buffer the reaction mixture if possible. |
Issue 4: Problems with Steglich Esterification (DCC/DMAP)
Symptoms:
-
Low yield of the desired ester.
-
Formation of N-acylurea byproduct.
-
Difficulty in removing the dicyclohexylurea (DCU) byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient DMAP | Ensure a catalytic amount of DMAP (typically 5-10 mol%) is used, as it is crucial for accelerating the reaction and preventing the formation of N-acylurea.[1][5] |
| Slow Reaction | For sterically hindered alcohols or carboxylic acids, the reaction may be slow, allowing for the rearrangement of the O-acylisourea intermediate to the N-acylurea byproduct.[1][6] Consider increasing the amount of DMAP slightly or allowing the reaction to proceed for a longer time at room temperature. |
| DCU Removal Issues | DCU is generally insoluble in most organic solvents and can be removed by filtration. If your product is also insoluble, you may need to find a solvent that selectively dissolves your product. Alternatively, using a water-soluble carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) results in a water-soluble urea (B33335) byproduct that can be removed with an aqueous workup.[11][12] |
Data Presentation
Table 1: Comparison of Esterification Methods for Indole-3-Carboxylic Acid [4]
| Ester Product | Method | Alcohol | Catalyst/Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methyl Indole-3-carboxylate | Fischer-Speier | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol | 4 - 8 | 85 - 95 |
| Ethyl Indole-3-carboxylate | Fischer-Speier | Ethanol | H₂SO₄ (catalytic) | Ethanol | 6 - 12 | 80 - 90 |
| Methyl Indole-3-carboxylate | DCC/DMAP Coupling | Methanol | DCC, DMAP (catalytic) | Dichloromethane (B109758) | 2 - 4 | 90 - 98 |
| Ethyl Indole-3-carboxylate | DCC/DMAP Coupling | Ethanol | DCC, DMAP (catalytic) | Dichloromethane | 3 - 6 | 88 - 96 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Indole-3-Carboxylic Acid[4]
Materials:
-
Indole-3-carboxylic acid
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve indole-3-carboxylic acid (1 equivalent) in an excess of anhydrous alcohol (e.g., 10-20 equivalents).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux (typically 60-80°C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Steglich Esterification of Indole-3-Carboxylic Acid (DCC/DMAP Coupling)[4][13]
Materials:
-
Indole-3-carboxylic acid
-
Anhydrous alcohol (methanol or ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve indole-3-carboxylic acid (1 equivalent), the alcohol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC.
-
Filter off the precipitated DCU and wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low yields in indole esterification.
Caption: Comparison of Fischer-Speier and Steglich esterification pathways.
References
- 1. scribd.com [scribd.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability issues of ethyl 6-bromo-1H-indole-3-carboxylate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethyl 6-bromo-1H-indole-3-carboxylate in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Indole (B1671886) esters are susceptible to hydrolysis, particularly under basic conditions (pH > 7), which can cleave the ethyl ester to form the corresponding carboxylic acid. Acidic conditions can also promote degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. For long-term storage, solutions should be kept at low temperatures.
-
Light: Bromoindole derivatives can be sensitive to light, which may cause photodegradation and a change in the solution's color over time.[1]
-
Oxidizing Agents: The indole ring is susceptible to oxidation. The presence of oxidizing agents can lead to the formation of various degradation products.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially under non-neutral pH, may participate in degradation reactions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure and general knowledge of indole chemistry, the following are potential degradation pathways:
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the ethyl ester to form 6-bromo-1H-indole-3-carboxylic acid, especially in aqueous solutions with a non-neutral pH.[2]
-
Oxidation: The indole nucleus can be oxidized, leading to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially leading to complex mixtures of byproducts.[1]
Q3: What are the visual signs of degradation in a solution of this compound?
A3: A common visual indicator of degradation for bromoindole compounds is a change in color, often a darkening to a yellow, brown, or purplish hue upon exposure to light or air.[1] The formation of a precipitate could also indicate the generation of a less soluble degradation product, such as the carboxylic acid.
Q4: How should I store solutions of this compound to minimize degradation?
A4: To ensure the stability of your solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[3]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions in organic solvents, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
pH: If working with aqueous or protic solutions, maintain a neutral pH to reduce the rate of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Prepare a fresh solution from solid material and re-analyze. 2. Review solution preparation and storage conditions (pH, light exposure, temperature). 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation product peaks. |
| Change in solution color (e.g., yellowing) | Light-induced degradation or oxidation. | 1. Ensure solutions are protected from light by using amber vials or foil wrapping.[1] 2. Prepare fresh solutions and store them under an inert atmosphere if oxidation is suspected. |
| Precipitate formation in the solution | Formation of a less soluble degradation product (e.g., carboxylic acid from hydrolysis). | 1. Verify the pH of the solution; adjust to neutral if possible. 2. Analyze the precipitate and supernatant separately by HPLC to identify the components. |
| Loss of compound concentration over time | General instability under current storage conditions. | 1. Review and optimize storage conditions (see Q4 in FAQs). 2. Perform a stability study by analyzing aliquots of the solution at different time points to determine the rate of degradation. |
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization and validation are required for specific applications.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
Summary of Stability Data (Hypothetical)
The following table presents hypothetical data from a forced degradation study to illustrate potential outcomes. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 1 M HCl, 60°C, 24h | 15% | 2 | 6-bromo-1H-indole-3-carboxylic acid |
| 1 M NaOH, RT, 4h | 95% | 1 | 6-bromo-1H-indole-3-carboxylic acid |
| 3% H₂O₂, RT, 24h | 25% | >3 | Various oxidized species |
| Photodegradation | 10% | >4 | Complex mixture |
| Thermal (105°C, 24h) | <5% | 1 | Minor unidentified peak |
References
Technical Support Center: Overcoming Poor Solubility of Indole Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of indole (B1671886) intermediates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My indole intermediate crashed out of the reaction mixture. What should I do?
A1: Unexpected precipitation of an indole intermediate during a reaction is a common issue arising from its low solubility in the reaction solvent. Here are immediate steps to consider:
-
Increase Temperature: Gently warming the reaction mixture can often redissolve the precipitated solid. However, be mindful of the thermal stability of your reactants and products.
-
Add a Co-solvent: Introducing a small amount of a co-solvent can significantly enhance the solubility of your intermediate.[1] For organic reactions, common co-solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP).[1] A ternary solvent system, such as methanol-acetic acid-dichloroethane, has also been used to prevent solubility problems in certain indole syntheses.[2]
-
Check for pH Changes: If your reaction generates or consumes an acid or base, the pH of the mixture may have shifted, causing your indole intermediate to become less soluble. If your indole has ionizable groups, adjusting the pH might redissolve it.[1]
-
Dilute the Reaction: While not always ideal, adding more of the primary solvent can sometimes resolve the issue by lowering the concentration of the intermediate below its solubility limit.
Q2: I am struggling to dissolve my indole intermediate for a biological assay or a subsequent reaction. What is the first-line approach?
A2: The initial approach should focus on selecting an appropriate solvent system. Here is a recommended workflow:
-
Consult the Literature: Check for published data on your specific indole intermediate or structurally similar compounds to identify suitable solvents.
-
Perform a Small-Scale Solvent Screening: Test the solubility of your compound in a range of common solvents. Good starting points include:
-
Aprotic Polar Solvents: DMSO, DMF, and acetonitrile (B52724) (MeCN) are excellent choices for many poorly soluble organic compounds.[1]
-
Alcohols: Methanol, ethanol, and isopropanol (B130326) can be effective.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform (B151607) may be suitable depending on the polarity of your intermediate.
-
Ethers: Dioxane and tetrahydrofuran (B95107) (THF) are also viable options.
-
-
Consider Co-solvent Systems: If a single solvent is not effective, try binary or ternary solvent mixtures. Co-solvents work by reducing the overall polarity of the solvent system, which can help solubilize nonpolar compounds.[1] Common co-solvents for aqueous systems include propylene (B89431) glycol and polyethylene (B3416737) glycols (PEGs).[1]
Q3: My indole-based active pharmaceutical ingredient (API) has poor aqueous solubility, limiting its bioavailability. What formulation strategies can I explore?
A3: For poorly water-soluble indole APIs, several formulation strategies can enhance dissolution and bioavailability. These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline API into an amorphous form within a carrier, usually a polymer.[3] This high-energy, non-crystalline state enhances solubility.[4] Common carriers include povidone (PVP) and polyethylene glycols (PEGs).[1] Methods for preparing ASDs include melt extrusion, solvent evaporation, and lyophilization (freeze-drying).[1]
-
Lipid-Based Formulations: Encapsulating the indole API in lipid-based systems can improve its solubility and absorption.[3] Examples include microemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles.[3]
-
Particle Size Reduction: Decreasing the particle size of the API increases its surface area, which can lead to improved dissolution rates.[3][5] Techniques such as micronization and nanosuspension are commonly employed.[3]
-
Co-crystallization: Forming a multi-component crystal with a benign co-former can alter the physicochemical properties of the indole API, leading to enhanced solubility.[3]
Frequently Asked Questions (FAQs)
Q1: Why are many indole intermediates poorly soluble?
A1: The poor solubility of many indole intermediates stems from the inherent characteristics of the indole scaffold. The indole ring system is predominantly hydrophobic and aromatic, leading to low solubility in aqueous media. While the nitrogen atom in the pyrrole (B145914) ring can participate in hydrogen bonding, the large nonpolar surface area often dominates its physical properties. Additionally, strong intermolecular interactions in the crystalline state can make it difficult for solvents to break apart the crystal lattice, further contributing to poor solubility.
Q2: How do substituents on the indole ring affect solubility?
A2: Substituents can have a profound impact on the solubility of indole derivatives. The nature, position, and size of the substituent all play a role:
-
Polar vs. Nonpolar Substituents: Introducing polar functional groups that can participate in hydrogen bonding (e.g., -OH, -NH2, -COOH) generally increases aqueous solubility. Conversely, adding nonpolar, bulky groups (e.g., alkyl, aryl) tends to decrease aqueous solubility.
-
Ionizable Groups: The presence of acidic or basic functional groups allows for salt formation, which can dramatically increase aqueous solubility. For instance, an indole with a basic amine side chain will be more soluble in acidic conditions, while one with a carboxylic acid group will be more soluble in basic conditions.[1]
-
Impact on Crystal Packing: Substituents can disrupt the crystal lattice packing of the indole molecules, which can lead to a lower lattice energy and, consequently, improved solubility.
Q3: What are solid dispersions, and how do they enhance the solubility of indole intermediates?
A3: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[1] This technique is highly effective for improving the dissolution and bioavailability of poorly water-soluble drugs like many indole derivatives.[1] The mechanisms of solubility enhancement include:
-
Reduction of Particle Size: The drug is molecularly dispersed in the carrier, leading to a significant increase in surface area for dissolution.
-
Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Reduced Crystallinity: The drug exists in an amorphous, higher-energy state, which requires less energy to dissolve compared to its crystalline form.[1]
Q4: How does pH affect the solubility of my indole intermediate, and how can I leverage this?
A4: The solubility of many indole derivatives is highly dependent on the pH of the solution, especially if they contain ionizable functional groups.[1] An ionizable compound exists in equilibrium between its neutral and ionized forms. The ionized form is almost always more water-soluble. By adjusting the pH, you can shift this equilibrium towards the more soluble form.[1]
-
For Basic Indoles: If your indole has a basic group (e.g., an amine side chain), lowering the pH (adding acid) will protonate that group. The resulting salt is more soluble in water.
-
For Acidic Indoles: If your indole has an acidic group (e.g., a carboxylic acid), raising the pH (adding a base) will deprotonate it, forming a soluble salt.
This principle can be used to dissolve a compound for a specific application or to facilitate purification through pH-dependent extraction.
Data Presentation
Table 1: Comparison of Solubilization Strategies for Poorly Soluble APIs
| Strategy | Mechanism | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanosuspension) | Increases surface area, leading to improved dissolution rates.[3][5] | Broadly applicable, relatively simple concept. | Can lead to poor flow properties and stability issues.[3] |
| Salt Formation | Converts the API into a more soluble salt form.[4] | Can increase solubility by several hundred-fold.[4] | Only applicable to ionizable APIs. |
| Use of Surfactants | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[1][4] | Cost-effective and compatible with standard tableting processes.[4] | Differences in surfactant sourcing can impact performance.[4] |
| Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic inner cavity that can encapsulate the indole intermediate, increasing its solubility in aqueous solutions.[1] | Can be used for oral and parenteral formulations.[1] | Can be expensive and is limited by the size of the drug and binding affinity.[1] |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy by creating a high-energy, amorphous state of the API.[4] | Can significantly enhance both solubility and bioavailability.[4] | The amorphous state can have chemical and physical stability challenges.[4] |
| Lipid-Based Formulations (e.g., SEDDS) | The API is dissolved in a lipid carrier, which can form an emulsion or microemulsion upon contact with aqueous fluids.[3] | Can improve drug absorption through enhanced permeability and prolonged release.[3] | Formulation can be complex. |
Experimental Protocols
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the shake-flask method, a gold standard for measuring equilibrium solubility.[1]
Objective: To determine the equilibrium solubility of an indole intermediate in a specific solvent at a controlled temperature.
Materials:
-
Your solid indole intermediate
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvent)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and appropriate mobile phase for HPLC analysis
Methodology:
-
Prepare Saturated Solution: Add an excess amount of the solid indole intermediate to a vial containing a known volume of the test solvent (e.g., 1-2 mL). The excess solid ensures that equilibrium is reached.[1]
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[1] This duration is typically sufficient to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Inject the diluted sample into the HPLC system. Using the peak area from the chromatogram and a pre-established standard curve, calculate the concentration of the indole in the diluted sample.
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of the compound in the test solvent.
Protocol for Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines the solvent evaporation method for preparing a solid dispersion.
Objective: To prepare a solid dispersion of a poorly soluble indole intermediate to enhance its dissolution rate.
Materials:
-
Indole intermediate
-
Hydrophilic carrier (e.g., Povidone K30, PEG 6000)
-
A suitable common solvent (e.g., methanol, ethanol, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, sieve
Methodology:
-
Dissolution: Accurately weigh the indole intermediate and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components completely in a sufficient volume of the chosen common solvent in a round-bottom flask.[1]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a suitable temperature (e.g., 40-60°C) until a solid film or powder is formed on the flask wall.[1]
-
Drying: Transfer the solid material to a vacuum oven and dry for 24 hours at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Milling and Sieving: Gently scrape the solid dispersion from the flask. Use a mortar and pestle to grind the material into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for any interactions between the drug and the carrier.
Visualizations
Caption: A decision-making workflow for addressing poor solubility of indole intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 6-bromo-1H-indole-3-carboxylate and Its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of ethyl 6-bromo-1H-indole-3-carboxylate and structurally related indole (B1671886) derivatives. While identified as a marine-derived natural product with anti-tumor potential, specific cytotoxic data for this compound is not extensively documented in publicly available literature. Therefore, this guide focuses on presenting available data for analogous compounds, offering a valuable reference for researchers investigating the anticancer properties of the 6-bromoindole (B116670) scaffold.
Comparison of Anticancer Activity
The following tables summarize the available quantitative data on the cytotoxic effects of selected 6-bromoindole and indole-3-carboxylate (B1236618) derivatives against various cancer cell lines.
Table 1: Cytotoxicity of 6-Bromoindole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (Colon Cancer) | MTS Assay | 50 µM | [1] |
| 3-(2-Bromoethyl)-indole (BEI-9) | HCT116 (Colon Cancer) | MTS Assay | 12.5 µM | [1] |
Table 2: Biological Activity of Indole-3-Carboxylic Acid Derivatives
| Compound | Cancer Cell Line | Effect | Observations | Reference |
| Indole-3-carboxylic acid | LS180 (Colorectal Cancer) | Enhancement of Doxorubicin-induced senescence | Inhibited cell proliferation and promoted cell cycle arrest.[2] | [2] |
| Indole-3-carbinol | PC-3 (Prostate Cancer) | G1 cell cycle arrest and apoptosis | Upregulation of p21(WAF1) and p27(Kip1), and downregulation of CDK6.[3] | [3] |
| Indole-3-carbinol | LNCaP (Prostate Cancer) | G1 cell cycle arrest | Requires induced production of activated p53.[4] | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The protocol below is a standard procedure for evaluating the cytotoxic effects of compounds on cancer cell lines.[5][6]
Materials:
-
Cancer cell lines (e.g., SW480, HCT116, LS180)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used for the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Inhibition of NF-κB Signaling Pathway by 3-(2-Bromoethyl)-indole (BEI-9)
3-(2-Bromoethyl)-indole (BEI-9) has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation in cancer.[1][7] The simplified pathway below illustrates the inhibitory action of BEI-9.
References
- 1. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-carbinol (I3C) induced cell growth inhibition, G1 cell cycle arrest and apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-carbinol mediated cell cycle arrest of LNCaP human prostate cancer cells requires the induced production of activated p53 tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anticancer Activity of Ethyl 6-bromo-1H-indole-3-carboxylate and Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. The introduction of a bromine atom and an ethyl carboxylate group to the indole ring, as seen in ethyl 6-bromo-1H-indole-3-carboxylate, can modulate its biological activity, making it a person of interest in anticancer research. This guide provides a comparative analysis of the in vitro anticancer activity of this compound and related indole derivatives, supported by experimental data to inform further drug discovery and development efforts.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of indole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for comparison. While specific data for this compound is not extensively available in the public domain, we can infer its potential by comparing it with structurally similar bromo-indole and indole-3-carboxylate (B1236618) derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hypothetical this compound | Various | Data Needed | - | - |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | U937 (Leukemia) | Not specified, induces apoptosis | - | - |
| 5-Bromoindole derivative (Compound 8) | MCF-7 (Breast) | 8 | - | - |
| MDA-MB-231 (Breast) | 4.7 | - | - | |
| 5-Bromoindole derivative (Compound 18) | MCF-7 (Breast) | 7.5 | - | - |
| MDA-MB-231 (Breast) | 6.7 | - | - | |
| 5-Bromoindole derivative (Compound 21) | MCF-7 (Breast) | 6.5 | - | - |
| MDA-MB-231 (Breast) | 8 | - | - | |
| Thiazolyl-indole-2-carboxamide (Compound 6i) | MCF-7 (Breast) | 6.10 ± 0.4 | Dasatinib/Doxorubicin | - |
| Thiazolyl-indole-2-carboxamide (Compound 6v) | MCF-7 (Breast) | 6.49 ± 0.3 | Dasatinib/Doxorubicin | - |
| Indole-based Sulfonohydrazide (Compound 5f) | MCF-7 (Breast) | 13.2 | - | - |
| MDA-MB-468 (Breast) | 8.2 | - | - | |
| Indole-based 1,3,4-Oxadiazole (Compound 2e) | HCT116 (Colorectal) | 6.43 ± 0.72 | Erlotinib | 17.86 ± 3.22 |
| A549 (Lung) | 9.62 ± 1.14 | Erlotinib | 19.41 ± 2.38 | |
| A375 (Melanoma) | 8.07 ± 1.36 | Erlotinib | 23.81 ± 4.17 |
Note: The data presented is a compilation from various studies on different indole derivatives and is intended for comparative purposes. The anticancer activity of this compound would require direct experimental evaluation.
Experimental Protocols
The evaluation of in vitro anticancer activity of these compounds predominantly relies on cell-based assays. The following is a generalized protocol for the MTT assay, a common method used to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of the cells.
Principle: The MTT assay is a colorimetric assay based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is serially diluted to various concentrations in the complete culture medium. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compound. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium containing the compound is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
Indole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] Many bromo-indole derivatives have been identified as potent inhibitors of protein kinases, which are crucial for cellular signaling.[2]
One of the common mechanisms involves the inhibition of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] Inhibition of these receptors can block downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which are critical for cancer cell growth and survival.
Experimental workflow for anticancer drug discovery.
The diagram above illustrates a typical workflow for the discovery and initial evaluation of novel anticancer compounds like this compound.
Hypothesized inhibition of RTK signaling by indole derivatives.
This diagram illustrates how indole derivatives may inhibit receptor tyrosine kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 6-bromo-1H-indole-3-carboxylate and Other Bromoindole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethyl 6-bromo-1H-indole-3-carboxylate with other bromoindole derivatives, focusing on their performance in preclinical studies. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom can significantly modulate the biological activity of these compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in their drug discovery efforts.
Data Presentation: Comparative Biological Activity
The biological activity of bromoindole derivatives is highly dependent on the position of the bromine atom and the nature of other substituents on the indole ring. Below are tables summarizing the available quantitative data for the anticancer and anti-inflammatory activities of various bromoindole derivatives.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell lines, assay methods, and incubation times may vary between studies.
Anticancer Activity of Bromoindole Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 6-Bromoindole | Not specified | Marine-derived, anti-tumor activity noted | [Not specified in abstracts] |
| 5-Bromo-N'-(4-hydroxy...)-1H-indole-2-carbohydrazide | 5-Bromoindole (B119039) | HepG2, A549, MCF-7 | Potent activity reported | [1] |
| 3a (a 5-bromoindole derivative) | 5-Bromoindole | HepG2, A549, MCF-7 | Most powerful in the series | [1] |
| 7-acetamido-2-aryl-5-bromoindole (5g) | 5-Bromoindole | A549, HeLa | More active than Melphalan | [2] |
| Phthalide-fused 5-chloroindoline (B1581159) (3b) | Indoline | HL-60, HepG2 | 45.4, 57.7 | [3] |
| Phthalide-fused 5-bromoindole (4b) | 5-Bromoindole | HL-60 | Less active than 4a | [3] |
| N-alkyl-5-bromoindole derivatives | 5-Bromoindole | MCF-7, MDA-MB-231 | GI50 in the range of 4.7–32.2 µM | [4] |
Anti-inflammatory Activity of Bromoindole Derivatives
| Compound | Target | Assay | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| Pyrazole-bearing methylamine (B109427) derivative (5u) | COX-2 | In vitro COX inhibition | 1.79 | 74.92 | [5] |
| Pyrazole-bearing methylamine derivative (5s) | COX-2 | In vitro COX inhibition | 2.51 | 72.95 | [5] |
| 1,3-dihydro-2H-indolin-2-one derivative (4e) | COX-2 | In vitro COX inhibition | 2.35 | Not specified | [6] |
| 1,3-dihydro-2H-indolin-2-one derivative (9h) | COX-2 | In vitro COX inhibition | 2.422 | Not specified | [6] |
| 1,3-dihydro-2H-indolin-2-one derivative (9i) | COX-2 | In vitro COX inhibition | 3.34 | Not specified | [6] |
| Celecoxib (Reference Drug) | COX-2 | In vitro COX inhibition | - | 78.06 | [5] |
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on bromoindole derivatives highlight several key structure-activity relationships:
-
Position of the Bromine Atom : The location of the bromine atom on the indole ring significantly influences biological activity. Studies on isoindole-1,3(2H)-dione compounds suggest that the presence of a bromine group can be regarded as contributing to anticancer agency.
-
Substituents at the 3-Position : The nature of the substituent at the C3 position of the indole ring is crucial. For instance, in a series of 2-aryl-5-bromoindoles, the incorporation of a 3-trifluoroacetyl group significantly increased cytotoxicity against cancer cell lines.[2]
-
Substituents on the Fused Benzene (B151609) Ring : Modifications on the benzene ring of the indole nucleus can enhance activity. For example, a 7-acetamido group on the 2-aryl-5-bromoindole scaffold was found to increase cytotoxicity.[2]
-
N-Alkylation : Substitution at the N1 position of the indole ring can also modulate activity. In some series, N-alkylation has been shown to influence the anti-proliferative effects of bromoindole derivatives.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the evaluation of bromoindole derivatives are provided below.
Anticancer Activity Evaluation
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials :
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)
-
Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the bromoindole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Anti-inflammatory Activity Evaluation
1. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Materials :
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Assay buffer
-
Test compounds (bromoindole derivatives)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection
-
Microplate reader
-
-
Procedure :
-
Compound Preparation : Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Enzyme and Compound Incubation : In a 96-well plate, add the COX-1 or COX-2 enzyme to each well, followed by the test compound or reference inhibitor. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination : After a specified incubation time (e.g., 10 minutes), stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
PGE2 Measurement : Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of COX inhibition for each compound concentration by comparing the PGE2 levels in the presence of the inhibitor to the control (no inhibitor). Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by bromoindole derivatives and a typical experimental workflow for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>In-vitro</i> cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. Databases & Tools | DTP [dtp.cancer.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
Structure-Activity Relationship of 6-Bromoindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-bromoindole (B116670) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromoindole derivatives, with a focus on modifications at the 3-position, drawing insights from studies on various functionalities including acyl, carboxamide, and glyoxylamido groups, which serve as close surrogates for carboxylates. The data presented herein is intended to guide the rational design of novel therapeutic agents based on this versatile heterocyclic system.
Comparative Analysis of Biological Activity
While a systematic SAR study on a homologous series of 6-bromoindole-3-carboxylates is not extensively documented in publicly available literature, a comparative analysis of related 3-substituted 6-bromoindole derivatives provides valuable insights into the structural requirements for various biological activities, including antifungal, antimicrobial, and anticancer effects.
Antifungal Activity of 3-Acyl-6-bromoindoles
A study on 3-acyl-6-bromoindoles against phytopathogenic fungi Botrytis cinerea and Monilinia fructicola revealed a significant dependence of activity on the nature of the acyl group at the 3-position. The parent 6-bromoindole exhibited potent inhibition of mycelial growth, while its 3-acylated derivatives were more effective at inhibiting conidial germination, suggesting different mechanisms of action.
Table 1: Antifungal Activity of 3-Acyl-6-bromoindole Derivatives
| Compound ID | R Group at 3-position | B. cinerea EC50 (µg/mL) (Mycelial Growth) | M. fructicola EC50 (µg/mL) (Mycelial Growth) | B. cinerea Conidial Germination Inhibition (%) | M. fructicola Conidial Germination Inhibition (%) |
| I | -H | 11.62 | 18.84 | Low | Low |
| II | -COCH3 | >100 | >100 | 100 | 96 |
| V | -COCH(CH3)2 | >100 | >100 | Moderate | Moderate |
Data synthesized from a study on fungicidal 3-acyl-6-bromoindoles.
SAR Insights:
-
The unsubstituted C3 position (Compound I ) is crucial for inhibiting mycelial growth.
-
Introduction of a small acyl group, such as acetyl (Compound II ), dramatically shifts the activity towards potent inhibition of spore germination.
-
Bulkier aliphatic chains at the 3-position generally lead to low or no activity.
Antimicrobial Activity of 6-Bromoindolglyoxylamido-polyamines
The 6-bromoindole scaffold has also been explored for its antimicrobial properties. A series of 6-bromoindol-3-ylglyoxylamido-polyamines demonstrated potent activity against Gram-positive bacteria.
Table 2: Antimicrobial Activity of 6-Bromoindol-3-ylglyoxylamido-polyamine Derivatives
| Compound ID | Polyamine Chain | S. aureus MIC (µM) | S. intermedius MIC (µM) |
| 37 | Spermine derivative | 6.25 | 3.125 |
| 38 | Spermine derivative | 3.125 | 3.125 |
Data from a screening campaign of 6-bromoindolglyoxylamide polyamine derivatives.[1]
SAR Insights:
-
The 6-bromoindole core coupled with a polyamine tail via a glyoxylamido linker results in potent Gram-positive antibacterial activity.
-
The specific nature of the polyamine chain influences the potency.
Potential Mechanisms of Action and Signaling Pathways
Tubulin Polymerization Inhibition
Several indole (B1671886) derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for their anticancer activity. These agents often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While direct evidence for 6-bromoindole-3-carboxylates is limited, the broader class of 3-aroyl-indoles has shown potent tubulin polymerization inhibitory activity.
Caption: Proposed mechanism of action for anticancer 6-bromoindole derivatives via tubulin polymerization inhibition.
PI3K/Akt Signaling Pathway Modulation
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Indole derivatives, including indole-3-carbinol (B1674136) and its derivatives, have been shown to inhibit this pathway, contributing to their anticancer effects. It is plausible that 6-bromoindole-3-carboxylates could also exert their activity through modulation of this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by indole derivatives.
Experimental Protocols
Synthesis of 6-Bromoindole-3-carboxylates (General Procedure)
The synthesis of 6-bromoindole-3-carboxylates typically starts from 6-bromoindole. A common route involves the formylation of 6-bromoindole to produce 6-bromoindole-3-carboxaldehyde, followed by oxidation to the carboxylic acid and subsequent esterification.
Caption: General synthetic workflow for 6-bromoindole-3-carboxylates.
Detailed Protocol for Vilsmeier-Haack Formylation of 6-Bromoindole:
-
Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-bromoindole in DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it into ice water and neutralize with an aqueous base (e.g., sodium hydroxide (B78521) solution).
-
Collect the precipitated product, 6-bromoindole-3-carboxaldehyde, by filtration, wash with water, and dry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 6-bromoindole-3-carboxylate derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The 6-bromoindole scaffold presents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies on 3-substituted derivatives indicate that the nature of the substituent at the 3-position is critical for determining the biological activity profile, including antifungal, antimicrobial, and anticancer effects. While more systematic studies on 6-bromoindole-3-carboxylates are needed to delineate precise SAR, the available data on related analogs suggest that modifications of the ester functionality could lead to potent and selective agents. The potential mechanisms of action, including tubulin polymerization inhibition and modulation of the PI3K/Akt signaling pathway, offer avenues for further investigation and optimization of this promising class of compounds.
References
Purity Validation of Ethyl 6-Bromo-1H-indole-3-carboxylate: A Comparative Guide to HPLC and qNMR Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like ethyl 6-bromo-1H-indole-3-carboxylate is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity determination of this compound. We present detailed experimental protocols, data interpretation, and a comparative analysis to assist in selecting the most appropriate methodology for your analytical needs.
Comparative Analysis of Purity Determination Methods
High-Performance Liquid Chromatography is a widely adopted technique for purity assessment due to its high resolution and sensitivity in separating a target compound from its impurities.[1] However, alternative methods such as Quantitative NMR (qNMR) offer distinct advantages, including the ability to determine purity without the need for a specific reference standard for every impurity.[1] The choice between these methods depends on the specific analytical requirements, including the nature of potential impurities and the desired level of accuracy.
Table 1: Comparison of HPLC and qNMR for Purity Validation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a mobile and stationary phase. Purity is typically determined by peak area percentage.[1] | Quantification based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample, relative to a certified internal standard.[1] |
| Primary Use | Routine purity assessment, separation of known and unknown impurities, and quantification relative to a reference standard. | Absolute purity determination, structural confirmation, and quantification without the need for an identical reference standard for the analyte.[1] |
| Reference Standard | Requires a highly purified reference standard of the primary compound. | Requires a certified internal standard of known purity and concentration; does not require a reference standard of the analyte itself.[1] |
| Detection | UV-Vis or Diode Array Detector (DAD) is common for chromophoric compounds like indole (B1671886) derivatives.[1] | NMR spectrometer detects specific atomic nuclei (e.g., ¹H). |
| Strengths | High sensitivity, excellent for resolving complex mixtures, widely available instrumentation. | High precision and accuracy, provides structural information, less susceptible to issues with non-chromophoric impurities.[1] |
| Limitations | Purity calculation by area percent can be inaccurate if impurities have different UV responses. Non-chromophoric impurities are not detected by UV. | Lower sensitivity compared to HPLC, requires more expensive instrumentation and specialized expertise. |
Experimental Workflow and Protocols
A systematic approach is essential for the accurate validation of this compound purity. The following workflow diagram illustrates the key stages of this process.
References
Confirming the Chemical Structure of Ethyl 6-bromo-1H-indole-3-carboxylate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the spectroscopic characterization of ethyl 6-bromo-1H-indole-3-carboxylate, compared with its non-brominated analog, ethyl 1H-indole-3-carboxylate. This guide provides a comprehensive analysis of NMR, FT-IR, and Mass Spectrometry data to unequivocally confirm the compound's structure.
This guide presents a side-by-side spectroscopic comparison to facilitate the structural confirmation of this compound. By contrasting its spectral data with that of the well-characterized ethyl 1H-indole-3-carboxylate, researchers can confidently identify and verify the synthesis of this brominated indole (B1671886) derivative, a common scaffold in medicinal chemistry.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for both this compound and its reference compound, ethyl 1H-indole-3-carboxylate.
| Parameter | This compound | Ethyl 1H-indole-3-carboxylate (Reference) |
| Molecular Formula | C₁₁H₁₀BrNO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 268.11 g/mol | 189.21 g/mol [1] |
| Appearance | Data not available | White to off-white crystalline powder |
Table 1: General Properties Comparison
¹H NMR Spectroscopic Data
The ¹H NMR spectrum is a powerful tool for identifying the proton framework of a molecule. The introduction of a bromine atom at the C-6 position of the indole ring in this compound induces notable changes in the chemical shifts and coupling patterns of the aromatic protons compared to the non-brominated analog.
| Assignment | This compound (δ ppm, Multiplicity, J in Hz) | Ethyl 1H-indole-3-carboxylate (δ ppm, Multiplicity, J in Hz) |
| N-H | 11.48 (br. s) | ~8.1 (br. s) |
| H-2 | 8.50 (br. s) | ~8.1 (s) |
| H-4 | 8.23 (d, J = 8.5) | ~7.9 (d, J = 7.8) |
| H-5 | 7.45 (dd, J = 8.5, 1.9) | ~7.2 (ddd, J = 8.2, 7.0, 1.2) |
| H-6 | - | ~7.2 (ddd, J = 8.2, 7.0, 1.2) |
| H-7 | 7.70 (d, J = 1.8) | ~7.4 (d, J = 8.2) |
| -OCH₂CH₃ | 4.39 (q, J = 7.2) | 4.35 (q, J = 7.1) |
| -OCH₂CH₃ | 1.38 (t, J = 7.2) | 1.39 (t, J = 7.1) |
Table 2: ¹H NMR Data Comparison (Solvent: (CD₃)₂CO for brominated compound, CDCl₃ for reference)
Note: The data for this compound is from Pietra et al., 1989. The data for ethyl 1H-indole-3-carboxylate is typical expected values and may vary slightly based on experimental conditions.
¹³C NMR Spectroscopic Data
¹³C NMR provides information about the carbon skeleton of the molecule. The electron-withdrawing effect of the bromine atom is expected to cause a downfield shift for the carbon atom to which it is attached (C-6) and influence the chemical shifts of other carbons in the aromatic ring.
(Complete ¹³C NMR data for this compound was not available in the searched literature. The table below presents data for the reference compound.)
| Carbon Assignment | Ethyl 1H-indole-3-carboxylate (δ ppm) |
| C=O | 165.0 |
| C-2 | 125.5 |
| C-3 | 107.8 |
| C-3a | 126.3 |
| C-4 | 121.2 |
| C-5 | 122.3 |
| C-6 | 120.0 |
| C-7 | 111.7 |
| C-7a | 136.5 |
| -OCH₂CH₃ | 59.7 |
| -OCH₂CH₃ | 14.6 |
Table 3: ¹³C NMR Data for Ethyl 1H-indole-3-carboxylate (Solvent: CDCl₃)
FT-IR Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. Both compounds are expected to show characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the ester, and C-O stretches.
(A full experimental FT-IR spectrum for this compound was not available in the searched literature. The table below presents data for the reference compound.)
| Bond Vibration | Ethyl 1H-indole-3-carboxylate (Wavenumber, cm⁻¹) |
| N-H Stretch | ~3300 (broad) |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~2980, 2930 |
| C=O Stretch (Ester) | ~1680 |
| C=C Stretch (Aromatic) | ~1615, 1460 |
| C-O Stretch (Ester) | ~1280, 1140 |
Table 4: Key FT-IR Absorption Bands for Ethyl 1H-indole-3-carboxylate
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).
(A full experimental mass spectrum for this compound was not available in the searched literature. The table below presents data for the reference compound.)
| Ion | Ethyl 1H-indole-3-carboxylate (m/z) |
| [M]⁺ | 189 |
| [M-C₂H₅O]⁺ | 144 |
| [M-COOC₂H₅]⁺ | 116 |
Table 5: Key Mass Spectrometry Fragments for Ethyl 1H-indole-3-carboxylate
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Spectroscopic characterization workflow.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or (CD₃)₂CO) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This is often an automated process on modern spectrometers.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. A spectral width of ~220-240 ppm is common. A relaxation delay of 2-5 seconds is recommended to ensure quantitative data for all carbon types.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal to ensure full coverage.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the Fourier transform and background subtraction.
-
The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
-
Instrument Setup and Ionization:
-
The method of sample introduction and ionization will depend on the type of mass spectrometer used. For a volatile and thermally stable compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
For ESI: The sample solution is infused directly into the ion source or introduced via an LC system. The instrument parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) are optimized to achieve a stable spray and efficient ionization.
-
For EI: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated with a known standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺). For this compound, look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
-
References
Comparative Cytotoxicity of Indole-Based Anticancer Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various indole-based anticancer agents, supported by experimental data. The indole (B1671886) scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel anticancer therapies. [1][2]
The cytotoxic effects of indole derivatives are significantly influenced by the nature and position of substituents on the indole ring.[2] This guide summarizes in vitro cytotoxicity data for a range of indole analogs against various cancer cell lines, presenting quantitative data in structured tables for easy comparison. Detailed methodologies for key cytotoxicity assays are also provided.
Data on Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for various indole derivatives, offering a basis for comparing their cytotoxic potency across different cancer cell lines. This data is compiled from multiple studies and highlights the diverse range of activities exhibited by this class of compounds.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Indole-Aryl Amide Derivatives | |||
| Compound 2 | MCF7 | 0.81 | [3] |
| PC3 | 2.13 | [3] | |
| Compound 4 | HT29 | 0.96 | [3] |
| HeLa | 1.87 | [3] | |
| MCF7 | 0.84 | [3] | |
| Compound 5 | HT29 | 2.61 (Selective) | [3] |
| PC3 | 0.39 | [3] | |
| Jurkat J6 | 0.37 | [3] | |
| Chalcone-Indole Derivative | |||
| Compound 12 | Various Cancer Cell Lines | 0.22 - 1.80 | [4] |
| Quinoline-Indole Derivative | |||
| Compound 13 | Various Cancer Cell Lines | 0.002 - 0.011 | [4] |
| Benzimidazole-Indole Derivative | |||
| Compound 8 | Various Cancer Cell Lines | 0.050 (Average) | [4] |
| Indole-Vinyl Sulfone Derivative | |||
| Compound 9 | Various Cancer Cell Lines | Potent Activity | [4] |
| Indole-Thiophene Complex | |||
| Compounds 6a and 6b | HT29, HepG2, HCT116, T98G | Nanomolar Range | [4] |
| 3-Amino-1H-7-Azaindole Derivative | |||
| Compound 25 | HeLa | 3.7 | [4] |
| HepG2 | 8.0 | [4] | |
| MCF-7 | 19.9 | [4] | |
| Indole Derivatives of Ursolic Acid | |||
| Compound 30a and 30b | SMMC-7721, HepG2 | Potent Activity | [4] |
| 1,4-Dihydropyrazolo[4,3-b]indoles | |||
| Compounds 34, 35a, 35b | A549, HCT-116, MDA-MB-231, MCF-7 | 0.58 - 2.41 | [4] |
| Indole-3-Carbinol | |||
| Compound 26 | H1299 (Lung) | 449.5 | [1] |
| Flavopereirine | |||
| Compound 33 | SW480 | 15.33 | [5] |
| SW620 | 10.52 | [5] | |
| DLD1 | 10.76 | [5] | |
| HCT116 | 8.15 | [5] | |
| HT29 | 9.58 | [5] | |
| 3,5-Diprenyl Indole | |||
| Compound 35 | MIA PaCa-2 (Pancreatic) | 9.5 | [5] |
| Indole-based mTOR Inhibitors | |||
| HA-2g, HA-2l, HA-3d | MDA-MB-231, HCT-116 | 0.610 - 0.780 | [6] |
Experimental Protocols
The evaluation of the in vitro cytotoxicity of these indole-based compounds predominantly utilizes colorimetric assays that measure cell viability. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
MTT Cytotoxicity Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Indole-based compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[2]
-
Compound Treatment: Add the indole analogs, dissolved in a suitable solvent like DMSO, to the wells at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[2][7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.[2]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams depict a general workflow for cytotoxicity testing and a simplified signaling pathway that can be targeted by cytotoxic indole derivatives.
Caption: A general workflow for in vitro cytotoxicity testing.
Indole-based anticancer agents can exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[1][7]
Caption: A simplified apoptosis signaling pathway.
This guide serves as a starting point for researchers interested in the anticancer potential of indole derivatives. The provided data and protocols can aid in the selection and evaluation of promising lead compounds for further development.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Evaluating the Anti-Proliferative Potential: A Comparative Guide to the MTT Assay for Ethyl 6-bromo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for assessing the cytotoxic effects of ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with known anti-tumor activity, using the MTT assay.[1][2] It also offers a comparative analysis of its potential efficacy alongside other indole (B1671886) derivatives, supported by experimental data from existing literature. Detailed methodologies for the MTT assay and alternative cytotoxicity assays are presented to aid in the robust evaluation of this compound's therapeutic potential.
Comparative Cytotoxicity of Indole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value (µM) | Reference |
| Single bromo-substituted pyrrole-indole hybrids | T47D (breast cancer) | 4.0 - 4.7 | [3] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (chloro-substituted) | T47D (breast cancer) | 2.4 | [3] |
| Indole-based caffeic acid amides | Various | 50.98 - 136.8 | [5] |
| Bromophenol derivatives with indolin-2-one moieties | A549, Bel7402, HepG2, HeLa, HCT116 | Potent activity reported | [4] |
| 2-anilinopyridyl linked oxindole (B195798) conjugates | HeLa, DU-145, A549, MCF-7 | Good to moderate activity | [6] |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is a standard guideline for determining the cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692), and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, DU-145, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Alternative Cytotoxicity Assays: A Brief Comparison
While the MTT assay is a widely used and reliable method, other assays can provide complementary or confirmatory data. The choice of assay can sometimes be influenced by the compound's properties or the specific research question.
WST-1 Assay: The WST-1 assay is similar to the MTT assay but uses a water-soluble tetrazolium salt. This eliminates the need for the solubilization step with DMSO, making the protocol shorter and potentially reducing variability.[8][9] Studies have shown that for certain natural products, the WST-1 assay may provide more reliable results than the MTT assay.[8][9]
XTT Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another alternative that produces a water-soluble formazan product. Similar to WST-1, it offers a more straightforward procedure than the MTT assay.
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. It is a highly sensitive method and involves a single reagent addition step, making it suitable for high-throughput screening.
Logical Relationship of Cytotoxicity Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|268.11 [benchchem.com]
- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jag.journalagent.com [jag.journalagent.com]
- 9. hnhtipdergisi.com [hnhtipdergisi.com]
Kinase Inhibition Potential of Ethyl 6-Bromo-1H-indole-3-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ethyl 6-bromo-1H-indole-3-carboxylate derivatives as kinase inhibitors, focusing on their performance against key cancer-related kinases. The information is compiled from recent studies to support researchers in drug discovery and development.
Performance Comparison of Indole-6-carboxylate Derivatives
Recent research has focused on the synthesis and evaluation of novel indole-6-carboxylate derivatives as potential receptor tyrosine kinase inhibitors.[1][2] Two new series of these derivatives, hydrazine-1-carbothioamide and oxadiazole, have been designed and synthesized to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer progression.[1][2]
The anti-proliferative activities of these compounds were evaluated against several cancer cell lines, with IC50 values determined to quantify their potency. The results highlight specific derivatives as promising candidates for further investigation.
Table 1: EGFR and VEGFR-2 Inhibition by Indole-6-carboxylate Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4a | EGFR | 0.18 | Erlotinib | 0.15 |
| 6c | VEGFR-2 | 0.25 | Sorafenib | 0.21 |
Data sourced from a 2024 study on indole-6-carboxylate esters.[1]
Compound 4a , a hydrazine-1-carbothioamide derivative with an unsubstituted phenyl moiety, demonstrated the highest inhibitory activity against the EGFR enzyme.[1] In parallel, compound 6c , an oxadiazole derivative with a chloro group at the 4-position of the aromatic ring, showed the most potent inhibition of the VEGFR-2 enzyme.[1] These findings suggest that these specific structural modifications enhance the inhibitory potential of the indole-6-carboxylate scaffold against these key kinases.[1][2]
Experimental Protocols
The following section details the methodology used for the kinase inhibition assays, providing a reproducible framework for further studies.
Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 was determined using commercially available kinase assay kits.[1]
Materials:
-
EGFR Tyrosine Kinase Assay Kit (e.g., Promega)
-
KDR (VEGFR-2) Kinase Enzyme System Kit (e.g., Promega)
-
Test Compounds (dissolved in DMSO)
-
Reference Inhibitors (Erlotinib for EGFR, Sorafenib for VEGFR-2)
-
ATP Solution
-
Kinase Buffer
-
Substrate Peptides
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
Microplate reader capable of luminescence detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the respective kinase (EGFR or VEGFR-2), the specific substrate peptide, and the kinase buffer in a 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include wells with the reference inhibitor and a DMSO control.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity.
-
Luminescence Measurement: After a brief incubation with the detection reagent, measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the targeted signaling pathways.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Targeted EGFR and VEGFR-2 signaling pathways.
Conclusion
The this compound scaffold serves as a promising foundation for the development of potent kinase inhibitors. Specifically, derivatives like compound 4a and 6c have demonstrated significant inhibitory activity against EGFR and VEGFR-2, respectively.[1][2] These findings, supported by the detailed experimental protocols provided, offer a solid basis for further structure-activity relationship studies and the optimization of these compounds as potential anti-cancer therapeutics.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of Synthesized Ethyl 6-bromo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible research in drug discovery and development. For a novel molecule like ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with potential anti-tumor activity, unambiguous characterization of its identity, purity, and structural integrity is paramount.[1][2] This guide provides a comparative overview of key analytical techniques for the comprehensive validation of synthesized this compound. It emphasizes the importance of employing orthogonal methods—techniques that rely on fundamentally different physicochemical principles—to build a robust and well-supported profile of the compound.[1]
The Validation Workflow: An Orthogonal Approach
A comprehensive validation strategy for a synthesized organic molecule involves a multi-pronged approach where data from various analytical techniques are cross-validated to ensure consistency and accuracy.[1] This workflow ensures that the synthesized compound's structure is unequivocally confirmed and its purity is accurately determined.
Caption: Overall workflow for the synthesis, purification, and analytical validation of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of a synthesized compound. They provide detailed information about the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure of organic compounds. It is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.[3]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.[4]
-
Data Acquisition: Standard pulse sequences are used to obtain one-dimensional ¹H and ¹³C spectra. Two-dimensional techniques like COSY, HSQC, and HMBC can provide further structural insights.[3]
Expected Data:
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |
| Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. | Reveals the number of different types of carbon atoms in the molecule and their electronic environment. |
| Expected Chemical Shifts (δ) and Multiplicities: | Expected Chemical Shifts (δ): |
| Aromatic protons on the indole (B1671886) ring. | Carbonyl carbon of the ester group (~160-170 ppm). |
| Protons of the ethyl group (a quartet and a triplet). | Aromatic carbons of the indole ring. |
| NH proton of the indole ring. | Carbons of the ethyl group. |
Note: Specific chemical shifts for this compound can be predicted based on known data for similar indole derivatives.[4][5]
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound by ionizing it and separating the resulting ions based on their mass-to-charge ratio (m/z).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile solvent like methanol (B129727) or acetonitrile.[1]
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source is commonly used.[1]
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Expected m/z | [M+H]⁺ at ~269.0 and [M-H]⁻ at ~267.0, showing the characteristic isotopic pattern for a bromine-containing compound. |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides a "fingerprint" of the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the IR spectrum.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Expected Data:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (indole) | ~3300-3500 |
| C=O stretch (ester) | ~1700-1730 |
| C-O stretch (ester) | ~1100-1300 |
| C-Br stretch | ~500-600 |
| Aromatic C-H stretch | ~3000-3100 |
| Aromatic C=C stretch | ~1450-1600 |
Chromatographic Method for Purity Assessment
Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them ideal for assessing the purity of a synthesized compound.[3]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[1] For indole derivatives, reverse-phase HPLC with UV detection is a common and effective method.[6][7]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a gradient pump.[8]
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid (0.1%) to improve peak shape.[1][8]
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to create a stock solution. Prepare a series of dilutions for linearity assessment.[1]
-
Data Acquisition: Inject the sample onto the column and record the chromatogram. The retention time (t_R_) is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
Expected Data:
| Parameter | Description |
| Retention Time (t_R_) | The time it takes for the compound to elute from the column. A single, sharp peak at a specific retention time indicates a pure compound. |
| Purity (%) | Calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. For a highly pure compound, this should be >95%. |
| Linearity (R²) | A measure of how well the peak area correlates with the concentration of the compound. A value close to 1 indicates good linearity.[7] |
Comparison of Analytical Methods
The selection of analytical methods should be guided by the specific information required at each stage of the validation process.
Caption: Relationship between different analytical methods and the type of information they provide for compound validation.
| Method | Primary Information | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure and connectivity. | Unambiguous structure determination. | Requires a relatively large amount of pure sample; less sensitive than MS. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity; provides molecular formula with HRMS. | Does not provide detailed structural connectivity on its own. |
| IR Spectroscopy | Presence of functional groups. | Fast and simple; provides a "fingerprint" of the molecule. | Limited information on the overall molecular structure. |
| HPLC | Purity and quantification.[3] | High resolving power for separating impurities; quantitative. | Requires a reference standard for quantification. |
Conclusion
The validation of synthesized this compound requires a synergistic approach that integrates data from multiple orthogonal analytical techniques. NMR, Mass Spectrometry, and IR spectroscopy are essential for the unequivocal confirmation of the molecular structure, while HPLC is the gold standard for assessing purity. By systematically applying these methods and cross-validating the results, researchers can ensure the quality and integrity of their synthesized compounds, which is a critical prerequisite for advancing drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ethyl 6-bromo-1H-indole-3-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of ethyl 6-bromo-1H-indole-3-carboxylate, a halogenated indole (B1671886) derivative. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to safety data sheets for similar bromoindole compounds, it may cause skin and eye irritation and could be harmful if swallowed.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles.[1][4] |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors.[2][4] |
Waste Characterization and Segregation
Proper segregation of chemical waste is the foundational step in the disposal process. Due to the presence of bromine, this compound is categorized as a halogenated organic waste .[4]
Key Disposal Principles:
-
Do not dispose of this compound down the drain.[4]
-
Do not mix with non-halogenated organic waste.[4]
-
Do not dispose of in regular trash.[4]
-
All waste containing this compound, including contaminated consumables, must be collected in a designated and properly labeled hazardous waste container.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.
Materials:
-
Designated "Halogenated Organic Waste" container (clean, dry, and in good condition)
-
Waste manifest or logbook
-
Personal Protective Equipment (PPE) as specified in Table 1
-
Spatula or other suitable transfer tool
-
Solvent for rinsing (e.g., acetone, ethanol)
Procedure:
-
Container Preparation:
-
Ensure the designated "Halogenated Organic Waste" container is clearly labeled with "Halogenated Organic Waste" and a comprehensive list of its contents, including "this compound".
-
-
Transfer of Solid Waste:
-
Working in a well-ventilated area or under a chemical fume hood, carefully transfer the solid this compound waste into the designated container using a clean spatula.
-
Avoid the generation of dust during transfer.[4]
-
-
Disposal of Contaminated Labware:
-
Non-reusable items (e.g., weighing paper, contaminated paper towels): Place directly into the "Halogenated Organic Waste" container.[4]
-
Reusable glassware (e.g., beakers, flasks):
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to remove any residual compound.[4]
-
Collect the solvent rinseate in the "Halogenated Organic Waste" container.
-
Repeat the rinsing process two more times (triple rinse).
-
After triple rinsing, the glassware can be washed and reused.[4]
-
-
-
Container Sealing and Storage:
-
Securely cap the "Halogenated Organic Waste" container.
-
Store the sealed container in a designated satellite accumulation area (SAA) until collection by the institution's Environmental Health and Safety (EHS) department.[4]
-
The SAA should be a well-ventilated, secondary containment area, away from incompatible materials.[4]
-
-
Documentation:
-
Record the amount of this compound added to the waste container in the laboratory's waste log or manifest, as required by your institution's policies.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 6-Bromo-1H-Indole-3-Carboxylate
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the handling and disposal of ethyl 6-bromo-1H-indole-3-carboxylate.
Hazard Assessment
Based on data from analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Inhalation of the powder and direct contact with the skin or eyes should be avoided.[1][2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Double-gloving is recommended. | N95/FFP2 respirator or higher, particularly if not handled in a ventilated enclosure. | Laboratory coat. |
| Solution Preparation | Chemical splash goggles. | Nitrile or neoprene gloves. | Work should be conducted in a chemical fume hood. | Laboratory coat. |
| General Handling and Transfer | Safety glasses with side shields. | Nitrile or neoprene gloves. | Use in a well-ventilated area, preferably a chemical fume hood. | Laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][7][8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[2]
Handling the Solid Compound:
-
Preparation: Designate a specific work area and cover the surface with absorbent bench paper.[9]
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.[6][9]
-
Use a dedicated spatula and weigh boat.
-
Keep the container of the chemical closed as much as possible.[9]
-
Clean the balance and surrounding area with a suitable solvent and then soap and water immediately after use to remove any residual powder.[10]
-
-
Preparing Solutions:
-
Add the solvent to the weighed solid slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
-
General Handling:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any contaminated solid waste, such as weighing paper, gloves, and absorbent paper, in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing this compound in a properly labeled hazardous waste container for chemical waste. Do not pour down the drain.[1][2]
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent, followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.
-
Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal.
Experimental Workflow and Safety Procedures
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
